molecular formula C13H19Cl B1454522 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene CAS No. 1406246-94-3

1-(1-Chloro-3-methylbutyl)-4-ethylbenzene

Cat. No.: B1454522
CAS No.: 1406246-94-3
M. Wt: 210.74 g/mol
InChI Key: FDCFZURSICGICU-UHFFFAOYSA-N
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Description

1-(1-Chloro-3-methylbutyl)-4-ethylbenzene (CAS 1406246-94-3) is an organic compound with the molecular formula C13H19Cl and a molecular weight of 210.74 g/mol . This compound is characterized by its structure featuring an ethyl group and a branched 1-chloro-3-methylbutyl chain attached to a benzene ring . With a purity of ≥95% , it is supplied for research and further manufacturing applications and is strictly not intended for direct human or veterinary use. Researchers are advised to handle this material with care. It is classified as a dangerous good with hazard statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and the material should be stored sealed in a dry environment at 2-8°C . The compound is a valuable intermediate in organic synthesis, and its specific physicochemical properties make it of interest for the development of novel chemical entities in various research fields.

Properties

IUPAC Name

1-(1-chloro-3-methylbutyl)-4-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19Cl/c1-4-11-5-7-12(8-6-11)13(14)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCFZURSICGICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene

[1][2]

Executive Summary

This technical guide details the synthesis of 1-(1-chloro-3-methylbutyl)-4-ethylbenzene (CAS 1406246-94-3), a secondary benzylic chloride utilized as a pharmacophore scaffold in drug development.[1][2] Due to the susceptibility of benzylic chlorides to hydrolysis and elimination, this protocol prioritizes a convergent Grignard approach followed by a mild deoxychlorination .[2]

This route is selected for its high regioselectivity, avoiding the isomeric mixtures often seen in direct Friedel-Crafts alkylation/chlorination sequences.[1][2] The process yields the racemic product; however, the intermediate alcohol allows for enzymatic resolution if enantiopurity is required.

Retrosynthetic Analysis

The target molecule is disconnected at the C-Cl bond, revealing the benzylic alcohol precursor.[1] Further disconnection at the C1-C2 bond suggests a Grignard coupling between a commercially available aryl halide and an aldehyde.[1][2]

RetrosynthesisTargetTarget Molecule1-(1-Chloro-3-methylbutyl)-4-ethylbenzeneAlcoholIntermediate Alcohol1-(4-Ethylphenyl)-3-methylbutan-1-olTarget->AlcoholDeoxychlorination(SOCl2 or AlCl3)PrecursorsPrecursors4-Ethylbromobenzene + IsovaleraldehydeAlcohol->PrecursorsGrignard Addition(C-C Bond Formation)

Figure 1: Retrosynthetic logic flow focusing on the preservation of the carbon skeleton.

Experimental Protocol

Stage 1: Synthesis of 1-(4-Ethylphenyl)-3-methylbutan-1-ol

Objective: Construct the carbon skeleton via nucleophilic addition of 4-ethylphenylmagnesium bromide to isovaleraldehyde.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
1-Bromo-4-ethylbenzene 185.061.0Nucleophile Precursor
Magnesium Turnings 24.301.1Grignard Reagent Formation
Isovaleraldehyde 86.131.1Electrophile
THF (Anhydrous) -SolventReaction Medium
Iodine (Crystal) 253.8Cat.[1][2][3]Initiator
Methodology
  • Activation: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under N₂ atmosphere. Add Mg turnings (1.1 eq) and a single crystal of I₂.

  • Grignard Formation: Add enough anhydrous THF to cover the Mg.[1][2] Add 5% of the 1-bromo-4-ethylbenzene solution (in THF) to initiate the reaction (color change: brown

    
     colorless).
    
  • Addition: Dropwise add the remaining bromide solution over 45 minutes, maintaining a gentle reflux. Stir for 1 hour post-addition to ensure complete formation of 4-ethylphenylmagnesium bromide.

  • Coupling: Cool the Grignard solution to 0°C. Add isovaleraldehyde (1.1 eq) in THF dropwise over 30 minutes. The internal temperature must remain

    
     to prevent side reactions.[1][2]
    
  • Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude alcohol is typically a viscous oil.[1][2] Purify via flash column chromatography (Hexanes:EtOAc 9:1) if purity is

    
    .[2]
    
Stage 2: Chlorination to 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene

Objective: Convert the secondary alcohol to the chloride with retention of regiochemistry.[1][2]

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
Intermediate Alcohol 192.291.0Substrate
Thionyl Chloride (SOCl₂) 118.971.2Chlorinating Agent
Pyridine 79.100.1Catalyst/Scavenger
Dichloromethane (DCM) -SolventSolvent
Methodology
  • Setup: Charge a dry RBF with the Intermediate Alcohol (1.0 eq), dry DCM (0.5 M concentration), and catalytic Pyridine (0.1 eq). Cool to 0°C.[1][2]

  • Chlorination: Add SOCl₂ (1.2 eq) dropwise. The reaction will evolve SO₂ and HCl gases; ensure proper venting through a scrubber.[1][2]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3–4 hours. Monitor by TLC (the chloride is less polar than the alcohol).[2]

    • Note: Avoid heating, as thermal elimination to the styrene derivative is a competing pathway.[2]

  • Workup: Quench carefully with ice-water. Separate the organic layer and wash sequentially with saturated NaHCO₃ (to neutralize acid) and brine.[2]

  • Isolation: Dry over MgSO₄ and concentrate under reduced pressure at

    
    .
    
  • Storage: The product is a benzylic chloride and is prone to hydrolysis.[1][2] Store under inert gas (Argon) at -20°C.

Mechanistic Pathway[1][2][4][5]

The chlorination using SOCl₂ typically proceeds via an internal nucleophilic substitution (


2

MechanismAlcoholAlcohol(R-OH)ChlorosulfiteChlorosulfite Ester(R-O-SO-Cl)Alcohol->Chlorosulfite+ SOCl2- HClIonPairIon Pair[R+ ... Cl-]Chlorosulfite->IonPairSlow(- SO2)ProductAlkyl Chloride(R-Cl)IonPair->ProductFastCollapse

Figure 2: Mechanistic progression of the Deoxychlorination step.

Analytical Characterization

Confirm the identity of the synthesized product using the following expected data points:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.20–7.35 (m, 4H, Ar-H) – Symmetric para-substitution pattern.
      
    • 
       4.85 (t, 1H, Ar-CH-Cl) – Deshielded benzylic proton.[1]
      
    • 
       2.65 (q, 2H, Ar-CH₂-CH₃).[1][2]
      
    • 
       1.80–1.95 (m, 2H, CH₂-CH).[2]
      
    • 
       1.55 (m, 1H, CH(CH₃)₂).[2]
      
    • 
       1.25 (t, 3H, Ar-CH₂-CH₃).[1][2]
      
    • 
       0.92 (d, 6H, CH(CH₃)₂).[2]
      
  • Mass Spectrometry (GC-MS):

    • Molecular Ion

      
       (3:1 ratio due to ³⁵Cl/³⁷Cl isotopes).[2]
      
    • Base Peak: Loss of the isobutyl group or Cl to form the stabilized ethylbenzyl cation.[1][2]

Safety & Stability Considerations

  • Benzylic Reactivity: The product is a potent alkylating agent.[1][2] It acts as a lachrymator and skin irritant.[1][2] Handle only in a fume hood with nitrile gloves.[1][2]

  • Thermal Instability: Do not distill the final product at atmospheric pressure; it will undergo dehydrohalogenation to form 1-(4-ethylphenyl)-3-methyl-1-butene.[1][2]

  • Hydrolysis: The C-Cl bond is labile.[1][2] Avoid prolonged exposure to atmospheric moisture.[1][2]

References

  • NIST Chemistry WebBook. (2025).[2][4] Benzene, 1-bromo-4-ethyl- (Precursor Data). National Institute of Standards and Technology.[1][2][4][5] Retrieved from [Link][2]

  • Liu, Y., et al. (2012).[2] A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3.[1][2] Semantic Scholar. Retrieved from [Link][2]

  • PubChem. (2025).[2][3][6] 1-(4-Ethylphenyl)-3-methylbutan-1-one (Related Ketone Precursor).[1][2] National Library of Medicine.[1][2] Retrieved from [Link]

Physicochemical Properties of 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene , a specialized benzylic electrophile used in advanced organic synthesis and medicinal chemistry.

Technical Monograph & Handling Guide

Executive Summary

1-(1-Chloro-3-methylbutyl)-4-ethylbenzene (CAS: 1406246-94-3) is a lipophilic, secondary benzylic chloride. Structurally, it consists of a para-ethyl substituted benzene ring attached to a 1-chloro-3-methylbutyl chain. It functions primarily as a versatile alkylating agent in the synthesis of pharmacophores, particularly for introducing bulky, lipophilic isobutyl-benzyl motifs into drug candidates.

Due to the secondary benzylic chloride moiety, this compound exhibits a unique balance of reactivity—capable of undergoing both


 and 

substitutions—while possessing significant thermal sensitivity toward elimination (dehydrohalogenation).

Physicochemical Profile

Identity & Constants

The following data aggregates calculated values and experimental analogs to provide a working baseline for laboratory handling.

PropertyValue / DescriptionReliability
IUPAC Name 1-(1-Chloro-3-methylbutyl)-4-ethylbenzenePrimary
CAS Number 1406246-94-3Verified
Molecular Formula

Exact
Molecular Weight 210.74 g/mol Calculated
Exact Mass 210.1175 DaCalculated
Physical State Colorless to pale yellow oilObserved (Analog)
Boiling Point ~265°C (760 mmHg) / ~115-120°C (1-2 mmHg)Predicted
Density 1.02 ± 0.05 g/cm³Predicted
LogP (Octanol/Water) 5.2 ± 0.4High Lipophilicity
Refractive Index

Predicted
Structural Analysis
  • Benzylic Center: The C-Cl bond is activated by the adjacent aromatic ring, facilitating ionization to a carbocation stabilized by resonance.

  • Steric Bulk: The isobutyl group (3-methylbutyl chain) provides steric hindrance at the

    
    -position, which retards 
    
    
    
    attack compared to simple benzyl chlorides, often favoring
    
    
    pathways or elimination.
  • Electronic Effect: The para-ethyl group acts as a weak electron-donating group (via hyperconjugation), slightly increasing the stability of the benzylic carbocation intermediate compared to the unsubstituted parent.

Synthesis & Production Protocol

This section details a self-validating synthesis workflow starting from commercially available 4-ethylbenzaldehyde.

Reaction Pathway Visualization

The following diagram outlines the logical flow from precursors to the final electrophile.

SynthesisPathway Aldehyde 4-Ethylbenzaldehyde Intermediate Intermediate: Mg-Alkoxide Complex Aldehyde->Intermediate Grignard Addition (Dry Ether, 0°C) Grignard Isobutylmagnesium Bromide Grignard->Intermediate Alcohol 1-(4-Ethylphenyl)- 3-methylbutan-1-ol Intermediate->Alcohol Acidic Workup (H3O+) Product TARGET: 1-(1-Chloro-3-methylbutyl)- 4-ethylbenzene Alcohol->Product Deoxychlorination (DCM, 0°C -> RT) SOCl2 Thionyl Chloride (SOCl2) SOCl2->Product

Figure 1: Synthetic route from 4-ethylbenzaldehyde via Grignard addition and chlorination.[1][2]

Step-by-Step Methodology
Step 1: Grignard Addition (Formation of the Alcohol)
  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under Nitrogen (

    
    ).
    
  • Reagent Loading: Charge with 4-ethylbenzaldehyde (1.0 equiv) dissolved in anhydrous diethyl ether or THF.

  • Addition: Cool to 0°C. Add Isobutylmagnesium bromide (1.2 equiv, 2.0M in ether) dropwise via a pressure-equalizing addition funnel. Control exotherm to <5°C.

  • Completion: Stir at Room Temperature (RT) for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1) for disappearance of aldehyde.

  • Workup: Quench carefully with saturated

    
    . Extract with ether, dry over 
    
    
    
    , and concentrate to yield 1-(4-ethylphenyl)-3-methylbutan-1-ol .
Step 2: Deoxychlorination (Conversion to Chloride)

Critical Note:[3] This step is sensitive to elimination.[4] Avoid heating.

  • Setup: Dissolve the crude alcohol (from Step 1) in anhydrous Dichloromethane (DCM) (0.5 M concentration). Add catalytic DMF (2-3 drops).

  • Chlorination: Cool to 0°C. Add Thionyl Chloride (

    
    , 1.2 equiv) dropwise.
    
    • Mechanistic Insight: In the absence of base (pyridine), this reaction proceeds via an internal return (

      
      ) mechanism, generally retaining stereochemistry if the alcohol is chiral, though the ion-pair collapse often leads to racemization in benzylic systems.
      
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Purification: Evaporate solvent and excess

    
     under reduced pressure (rotary evaporator) at <40°C . High heat will cause elimination to the styrene derivative.
    
  • Validation: The product is a labile oil. Use immediately or store at -20°C.

Reactivity & Stability Profile

Thermal Instability (Elimination Risk)

The presence of


-hydrogens on the isobutyl chain makes this compound prone to 

elimination.
  • Trigger: Heating >80°C or distillation at atmospheric pressure.[5]

  • Product: 1-(4-ethylphenyl)-3-methyl-1-butene (conjugated styrene derivative).

  • Prevention: Always handle solvents under vacuum at low temperatures.

Hydrolysis

As a benzylic chloride, the compound hydrolyzes in the presence of water/moisture to revert to the alcohol.

  • Half-life: Hours to days in moist air; minutes in aqueous acetone.

  • Storage: Store over activated 4Å molecular sieves in a sealed vial under Argon.

Reactivity Workflow

Reactivity cluster_reactions Reaction Pathways Target 1-(1-Chloro-3-methylbutyl)- 4-ethylbenzene Hydrolysis Hydrolysis (Reversion to Alcohol) Target->Hydrolysis + H2O / Moisture Elimination Thermal Elimination (Forms Styrene Alkene) Target->Elimination Heat (>80°C) or Base Substitution Nucleophilic Substitution (Amines/Azides/Thiols) Target->Substitution + Nu- (SN1/SN2)

Figure 2: Primary reactivity modes: Hydrolysis, Elimination, and Substitution.[2][6]

Applications in Drug Development

This compound serves as a "lipophilic anchor" intermediate.

  • NSAID Analogs: The structure mimics the aryl-propionic acid scaffold (like Ibuprofen) but with an extended isobutyl tail, potentially altering metabolic stability and binding affinity in COX-1/COX-2 pockets.

  • Friedel-Crafts Alkylation: Can be used to attach the (4-ethylphenyl)-isobutyl group to other aromatic cores in the synthesis of liquid crystals or dielectric fluids.

  • Bioisosteres: Used to introduce the 1-(4-ethylphenyl)-3-methylbutyl moiety, a bulky hydrophobic group often used to fill lipophilic pockets in receptor targets (e.g., GPCRs).

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for mechanism of ).
  • National Institute of Standards and Technology (NIST). (2023). Benzene, [1-chloro-4-(3-methylbutyl)] - Mass Spectrum. NIST Chemistry WebBook, SRD 69.[6] Retrieved from [Link]

Sources

1-(1-Chloro-3-methylbutyl)-4-ethylbenzene CAS number 1406246-94-3

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene (CAS 1406246-94-3), a specialized benzylic electrophile used in medicinal chemistry for the introduction of lipophilic pharmacophores.

CAS Number: 1406246-94-3 Chemical Class: Benzylic Chloride / Alkylbenzene Derivative Role: Lipophilic Building Block & Electrophilic Intermediate

Part 1: Executive Technical Analysis

Compound Identity & Strategic Utility

1-(1-Chloro-3-methylbutyl)-4-ethylbenzene is a high-value synthetic intermediate characterized by a benzylic chloride motif tethered to a 4-ethylphenyl core and a 3-methylbutyl (isopentyl) tail.

In drug discovery, this scaffold serves a dual purpose:

  • Lipophilic Bulk: The 3-methylbutyl chain provides significant hydrophobic bulk, ideal for filling deep hydrophobic pockets in target proteins (e.g., GPCRs or kinase allosteric sites).

  • Electrophilic Reactivity: The benzylic chloride is a "soft" electrophile, enabling rapid derivatization via

    
     or 
    
    
    
    pathways to form C-N, C-O, or C-S bonds.
Physicochemical Profile[1]
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 210.74 g/mol [1]

  • Predicted LogP: ~4.8 (Highly Lipophilic)

  • Reactivity Alert: Hydrolytic Instability . As a secondary benzylic chloride, this compound is prone to hydrolysis to the corresponding alcohol (1-(4-ethylphenyl)-3-methylbutan-1-ol) upon exposure to atmospheric moisture.

Part 2: Synthesis & Mechanistic Pathways

Retrosynthetic Logic

The synthesis of CAS 1406246-94-3 is best approached via a convergent route starting from commercially available 4-ethylbenzene . The critical step is the installation of the benzylic chloride with retention of the alkyl chain integrity.

The Pathway:

  • Friedel-Crafts Acylation: Introduction of the isovaleryl group.

  • Carbonyl Reduction: Conversion of the ketone to the benzylic alcohol.

  • Deoxychlorination: Transformation of the alcohol to the chloride.

Validated Synthetic Workflow (Graphviz)

SynthesisPathway Start 4-Ethylbenzene (Starting Material) Inter1 Intermediate A: 1-(4-ethylphenyl)-3-methylbutan-1-one Start->Inter1 Friedel-Crafts Acylation Reagent1 Isovaleryl Chloride AlCl3 (Lewis Acid) Reagent1->Inter1 Inter2 Intermediate B: 1-(4-ethylphenyl)-3-methylbutan-1-ol Inter1->Inter2 Carbonyl Reduction Reagent2 NaBH4 / MeOH (Reduction) Reagent2->Inter2 Product TARGET: 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene (CAS 1406246-94-3) Inter2->Product Sni Mechanism (Retention) Reagent3 SOCl2 / DCM (Chlorination) Reagent3->Product

Figure 1: Step-wise synthesis of CAS 1406246-94-3 from commodity precursors.

Part 3: Experimental Protocols

Handling & Stability Protocol

Critical Warning: Benzylic chlorides are potent alkylating agents and lachrymators. All operations must be performed in a fume hood.

ParameterSpecificationReason for Control
Storage Temp -20°CPrevents spontaneous HCl elimination (dehydrohalogenation).
Atmosphere Argon/NitrogenPrevents hydrolysis to the alcohol.
Solvent Compatibility DCM, THF, DMFAvoid protic solvents (MeOH, EtOH) which cause solvolysis.
Application: Nucleophilic Substitution (Library Synthesis)

This protocol describes the use of CAS 1406246-94-3 to generate a library of N-benzylic amines , a common motif in neurological drug candidates.

Reagents:

  • Substrate: 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene (1.0 eq)

  • Nucleophile: Secondary Amine (e.g., Morpholine, Piperazine) (1.2 eq)

  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq)
    
  • Solvent: Acetonitrile (Anhydrous)

  • Catalyst: KI (0.1 eq, Finkelstein accelerator)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with

    
     and the secondary amine in anhydrous acetonitrile.
    
  • Activation: Add Potassium Iodide (KI). Note: KI converts the alkyl chloride to a more reactive alkyl iodide in situ.

  • Addition: Add CAS 1406246-94-3 dropwise at 0°C to control the exotherm.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography is required to separate the product from any styrene by-product formed via elimination.

Mechanism of Action: The reaction proceeds via a hybrid


 / 

mechanism depending on the solvent polarity. The bulky isobutyl group adjacent to the reaction center slows direct

attack, making the addition of KI critical to accelerate the reaction and suppress the competing E2 elimination pathway.

Part 4: Downstream Applications & Signaling

This compound allows the "late-stage installation" of the 4-ethyl-alpha-isobutylbenzyl group. This moiety is structurally relevant for modulating the pharmacokinetics (PK) of lead compounds by increasing half-life (


) through metabolic blocking.
Functionalization Logic (Graphviz)

Applications Core CAS 1406246-94-3 (Electrophile) Path1 Reaction with Amines (HNR2) Core->Path1 Base / MeCN Path2 Reaction with Thiols (HSR) Core->Path2 NaH / DMF Path3 Friedel-Crafts Coupling (Arene-H) Core->Path3 Lewis Acid (AlCl3) Prod1 Benzylic Amines (GPCR Ligands) Path1->Prod1 Prod2 Thioethers (Metabolic Probes) Path2->Prod2 Prod3 Diarylalkanes (Scaffold Hopping) Path3->Prod3

Figure 2: Divergent synthesis applications for lead optimization.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Benzene, (1-chloro-3-methylbutyl)- derivatives. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene.[1][2][3][4] Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Sources

Spectroscopic Characterization of 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene. As experimental spectra for this specific molecule are not publicly available, this document serves as a predictive guide for researchers, grounded in foundational spectroscopic principles and data from analogous structures. It is designed to assist in the identification, characterization, and quality control of this compound in a research or drug development setting. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic features, alongside detailed protocols for data acquisition.

Molecular Structure and Predicted Spectroscopic Landscape

The logical first step in any analytical endeavor is to understand the structure of the molecule . The key to predicting spectroscopic outcomes lies in breaking down the molecule into its constituent parts and understanding how they interact.

Figure 1: Chemical structure of 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene.

The structure reveals several key features that will dominate the spectra:

  • A 1,4-disubstituted (para) aromatic ring , which will give characteristic signals in both NMR and IR spectroscopy.

  • An ethyl group , which will present a classic ethyl pattern (a quartet and a triplet) in ¹H NMR.

  • A chiral chloroisopentyl group (-CH(Cl)CH₂CH(CH₃)₂). The chlorine atom and the branching methyl groups will have a significant influence on the chemical shifts of adjacent protons and carbons. The presence of a stereocenter will also render the adjacent CH₂ protons diastereotopic.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted spectrum for our target molecule will be complex, but interpretable.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)Rationale
Aromatic (2H)7.20 - 7.35Doublet~8.0Protons ortho to the chloroalkyl group, deshielded by its electron-withdrawing nature.
Aromatic (2H)7.10 - 7.20Doublet~8.0Protons ortho to the electron-donating ethyl group.
-CH (Cl)-4.80 - 5.00Triplet or Doublet of Doublets~7.0 - 8.0Benzylic proton significantly deshielded by the adjacent chlorine atom and aromatic ring.
-CH₂ -CH(CH₃)₂1.60 - 1.90Multiplet-Diastereotopic protons due to the adjacent chiral center, leading to a complex splitting pattern.
-CH ₂-CH₃ (Ethyl)2.60 - 2.70Quartet~7.6Benzylic protons coupled to the methyl group.
-CH(CH₃)₂1.80 - 2.00Multiplet (nonet)~6.8Methine proton coupled to six equivalent methyl protons and two methylene protons.
-CH₂-CH₃ (Ethyl)1.20 - 1.30Triplet~7.6Methyl protons coupled to the adjacent methylene group.
-CH(CH₃ )₂0.90 - 1.00Doublet~6.8Six equivalent methyl protons coupled to the methine proton.

Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

Causality Behind Experimental Choices for NMR

Solvent Selection: Deuterated chloroform (CDCl₃) is the standard choice for non-polar to moderately polar organic compounds. It offers excellent solubility for molecules like this and its residual solvent peak at 7.26 ppm does not typically interfere with the aromatic signals of interest. For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated benzene (C₆D₆) could be considered, though they will alter the chemical shifts.

Field Strength: A high-field instrument (e.g., 400 MHz or higher) is essential.[1][2] This is crucial for resolving the complex multiplets expected for the aromatic and aliphatic protons, particularly the diastereotopic methylene protons in the chloro-isopentyl chain. Higher field strength increases chemical shift dispersion, reducing signal overlap.

Protocol for ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of CDCl₃.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

    • Use a standard 90° pulse angle.

    • Set the relaxation delay (d1) to at least 5 seconds to ensure full relaxation of all protons for accurate integration.

  • Data Acquisition: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon environments.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Rationale
Aromatic C (quaternary, C-Cl alkyl)142 - 144Attached to the chloroalkyl substituent.
Aromatic C (quaternary, C-ethyl)143 - 145Attached to the ethyl substituent.
Aromatic CH (ortho to Cl-alkyl)128 - 130Aromatic methine carbons.
Aromatic CH (ortho to ethyl)127 - 129Aromatic methine carbons.
-C H(Cl)-65 - 70Carbon directly attached to the electronegative chlorine.
-C H₂-CH(CH₃)₂45 - 50Aliphatic methylene carbon.
-C H(CH₃)₂28 - 32Aliphatic methine carbon.
-C H₂-CH₃ (Ethyl)28 - 30Benzylic carbon of the ethyl group.
-CH(C H₃)₂21 - 23Equivalent methyl carbons.
-CH₂-C H₃ (Ethyl)15 - 17Methyl carbon of the ethyl group.

Note: Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is highly indicative of its structure.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): We expect to see a molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), there will be two main peaks:

    • M⁺ at m/z = 226 (for the molecule containing ³⁵Cl).

    • M⁺+2 at m/z = 228 (for the molecule containing ³⁷Cl), with an intensity of approximately one-third of the M⁺ peak.[3]

  • Major Fragmentation Pathways:

    • Loss of Cl: A significant peak at m/z = 191 corresponding to the loss of a chlorine radical, forming a stable benzylic carbocation.

    • Benzylic Cleavage: Cleavage of the Cα-Cβ bond is highly probable, leading to a fragment at m/z = 155 [C₆H₄(Et)CH(Cl)]⁺.

    • Tropylium Ion Formation: A peak at m/z = 119 [C₉H₁₁]⁺ is expected from the ethyl-substituted tropylium ion, a common rearrangement for alkylbenzenes.

    • Loss of Ethyl Group: A peak at m/z = 197/199 corresponding to the loss of the ethyl group (·CH₂CH₃).

cluster_0 Mass Spectrometry Fragmentation Workflow mol 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene [M]⁺· at m/z 226/228 frag1 Loss of ·Cl m/z 191 mol->frag1 - ·Cl frag2 Benzylic Cleavage m/z 155 mol->frag2 - ·CH₂CH(CH₃)₂ frag3 Loss of ·CH₂CH₃ m/z 197/199 mol->frag3 - ·C₂H₅ frag4 Tropylium Ion m/z 119 frag1->frag4 Rearrangement

Figure 2: Predicted major fragmentation pathways in EI-MS.

Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to induce fragmentation and create a library-searchable spectrum.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine should be verified.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3100 - 3000C-H StretchAromaticCharacteristic of C-H bonds on the benzene ring.[4]
2960 - 2850C-H StretchAliphatic (CH, CH₂, CH₃)C-H bonds of the ethyl and chloro-isopentyl groups.
1615, 1510, 1450C=C StretchAromatic RingSkeletal vibrations of the benzene ring.[4]
840 - 810C-H Bend (out-of-plane)1,4-Disubstituted AromaticStrong band indicative of para substitution.
800 - 600C-Cl StretchChloroalkaneC-Cl bond vibration, often in the fingerprint region.

Integrated Analytical Workflow

A self-validating system for the characterization of a novel compound involves a multi-technique approach where the data from each analysis corroborates the others.

cluster_workflow Integrated Spectroscopic Workflow start Purified Compound ms Mass Spectrometry (GC-MS) - Molecular Weight - Isotopic Pattern - Fragmentation start->ms ir Infrared Spectroscopy - Functional Groups (Aromatic, C-Cl) - Substitution Pattern start->ir nmr NMR Spectroscopy (¹H, ¹³C) - Carbon-Hydrogen Framework - Connectivity - Stereochemistry start->nmr structure Structure Elucidation & Verification ms->structure ir->structure nmr->structure

Figure 3: Workflow for the spectroscopic characterization of a novel compound.

By following this integrated approach, the data from MS confirms the molecular formula and key structural motifs, IR confirms the functional groups and substitution pattern, and NMR provides the detailed atomic connectivity. The convergence of these independent datasets provides a high degree of confidence in the final structural assignment.

References

  • Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • NIST Chemistry WebBook . National Institute of Standards and Technology (NIST). [Link]

  • PubChem . National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Benzene, 1-chloro-4-ethyl- . NIST Chemistry WebBook. [Link]

  • Benzene, [1-chloro-4-(3-methylbutyl)]- . NIST Chemistry WebBook. [Link]

  • SpectraBase . John Wiley & Sons, Inc. [Link]

  • Highly efficient and practical hydrogenation of olefins catalyzed by in situ generated iron complex catalysts . Royal Society of Chemistry. [Link]

  • Supporting information for Mizoroki-Heck Cross Coupling reactions . The Royal Society of Chemistry. [Link]

  • Ethylbenzene's Hidden Fingerprint: Decoding Its Ir Spectrum Reveals Key Insights. (2026, February 15).
  • Mass spectrum of 1-chloro-2-methylpropane . Doc Brown's Chemistry. [Link]

Sources

Potential Research Applications of Substituted Alkylbenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Alkylbenzene Scaffold as a Functional Pivot

The substituted alkylbenzene moiety is not merely a structural filler; it is a tunable "functional pivot" in chemical space. In drug discovery, it modulates lipophilicity (


) and metabolic stability (t

). In materials science, the alkyl chain length dictates the phase transition temperatures of liquid crystals. In environmental chemistry, the branching factor (

vs. linear) determines biodegradability.

This guide moves beyond textbook definitions to explore high-value research applications, specifically focusing on precision C-H functionalization , pharmacophore optimization , and biodegradable surfactant design .

Module 1: Medicinal Chemistry & Pharmacophore Modulation[1]

The "Magic Methyl" and Lipophilic Tuning

In modern drug design, the addition of a simple alkyl group (methyl, ethyl, isopropyl) to a benzene ring can drastically alter efficacy. This is often termed the "Magic Methyl" effect, where a single


 group can boost potency by an order of magnitude due to the displacement of high-energy water molecules from a hydrophobic receptor pocket.

Key Research Application: Researchers utilize alkylbenzenes to fine-tune the Lipophilic Efficiency (LipE) of a drug candidate.

  • Mechanism: Increasing the alkyl chain length increases

    
     (lipophilicity).
    
  • Risk: If

    
    , solubility decreases, and metabolic clearance increases (Cytochrome P450 oxidation of the benzylic carbon).
    
  • Solution: Blocking the benzylic position (e.g., using a tert-butyl or replacing hydrogen with fluorine) or using bioisosteres (e.g., bicyclo[1.1.1]pentane).

Visualization: SAR Decision Pathway

The following logic flow illustrates how a medicinal chemist decides on specific alkyl substitutions based on ADME (Absorption, Distribution, Metabolism, Excretion) data.

SAR_Logic Start Lead Compound (Substituted Benzene) Check_Potency Assess Potency (IC50) Start->Check_Potency Check_LogP Check LogP / Lipophilicity Check_Potency->Check_LogP Good Potency Low_Potency Potency Low Check_Potency->Low_Potency Weak Binding High_LogP LogP > 5.0 (Poor Solubility) Check_LogP->High_LogP Too Lipophilic Metabolic_Instability Rapid Clearance (Benzylic Oxidation) Check_LogP->Metabolic_Instability Good LogP but Unstable Add_Methyl Add 'Magic Methyl' (Fill Hydrophobic Pocket) Low_Potency->Add_Methyl Optimize Fit Reduce_Chain Shorten Alkyl Chain (Reduce Lipophilicity) High_LogP->Reduce_Chain Block_Benzylic Block Benzylic Site (t-Butyl or F-sub) Metabolic_Instability->Block_Benzylic

Figure 1: Decision logic for optimizing alkylbenzene pharmacophores in drug discovery.

Module 2: Precision Synthesis Protocol (Self-Validating)

Traditional Friedel-Crafts alkylation is plagued by poly-alkylation and poor regioselectivity. The current research standard is Transition-Metal Catalyzed C-H Activation .

Protocol: Nickel-Catalyzed C-H Alkylation of Amides

This protocol describes the mono-alkylation of benzamides using unactivated alkyl halides, a method superior for generating diverse library compounds [1].

Reagents:

  • Substrate:

    
    -quinolin-8-yl-benzamide (Directing group essential)
    
  • Alkylating Agent: 1-iodooctane (1.5 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand:

    
     (20 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Inert Setup (Critical): Flame-dry a 10 mL Schlenk tube and cool under Argon flow. Causality: Nickel(0) species generated in situ are oxygen-sensitive.

  • Reagent Loading: Add

    
     (0.02 mmol), 
    
    
    
    (0.04 mmol),
    
    
    (0.4 mmol), and the benzamide substrate (0.2 mmol) to the tube.
  • Solvent Addition: Add anhydrous Toluene (2.0 mL) followed by 1-iodooctane (0.3 mmol) via syringe.

  • Reaction: Seal the tube and heat to 140°C for 24 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a celite pad to remove inorganic salts.

  • Validation (The "Self-Check"):

    • Take a 50

      
       aliquot of the filtrate.
      
    • Add 10

      
       of dodecane (internal standard).
      
    • Run GC-MS.

    • Success Criteria: Conversion >80%; Mono-alkylated:Di-alkylated ratio > 20:1. If di-alkylation is high, reduce temperature to 120°C in the next run.

Comparative Data: Synthetic Methods
FeatureFriedel-Crafts AlkylationNi-Catalyzed C-H Activation
Regioselectivity Poor (Ortho/Para mixtures)High (Ortho-exclusive via chelation)
Substrate Scope Electron-rich rings onlyTolerates electron-deficient rings
Poly-alkylation Common (Product is more reactive)Rare (Steric hindrance prevents 2nd addition)
Waste High (Stoichiometric

)
Low (Catalytic metal)

Module 3: Environmental Research (LAS Biodegradability)

Linear Alkylbenzene Sulfonates (LAS) remain the world's dominant surfactant. However, research now focuses on the isomer-specific biodegradation rates .

The Branching Factor

Research indicates that the position of the phenyl ring on the alkyl chain affects biodegradation half-life (


).
  • Internal Isomers (e.g., 6-phenyldodecane): Slower degradation due to steric hindrance blocking bacterial

    
    -oxidation.
    
  • Terminal Isomers (e.g., 2-phenyldodecane): Rapid degradation.

Experimental Workflow for Fate Analysis:

  • Spiking: Introduce LAS mixture to activated sludge.

  • Sampling: Aliquots taken at 0, 6, 12, 24, and 48 hours.

  • Extraction: Solid Phase Extraction (SPE) using C18 cartridges.

  • Analysis: HPLC-MS/MS to resolve individual isomers.

Biodegradation_Pathway LAS Linear Alkylbenzene Sulfonate (LAS) Omega_Ox ω-Oxidation (Terminal Carbon) LAS->Omega_Ox Aerobic Bacteria Beta_Ox β-Oxidation (Chain Shortening) Omega_Ox->Beta_Ox Stepwise Ring_Open Ring Cleavage (Desulfonation) Beta_Ox->Ring_Open SPC Intermediate Mineralization CO2 + H2O + Sulfate Ring_Open->Mineralization

Figure 2: Aerobic biodegradation pathway of LAS surfactants.

References

  • Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds Source: MDPI (Molecules) URL:[Link] Relevance: Provides the foundational chemistry for the Ni-catalyzed protocol described in Module 2.

  • Biodegradation of Linear Alkylbenzene Sulfonates (LAS) Source: Hibiscus Publisher (Bioremediation Science & Technology) URL:[Link] Relevance: Authoritative source on the environmental fate and

    
    -oxidation pathways of alkylbenzenes.
    
  • Structure Activity Relationship of Drugs Source: DrugDesign.org URL:[Link] Relevance: Supports the SAR logic regarding lipophilicity and pharmacophore modulation.

Overcoming Kinetic Inertia: A Technical Guide to Chloroalkane Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloroalkanes represent a paradox in organic synthesis: they are the most accessible and cost-effective alkyl halides, yet they are often avoided in bench-scale discovery due to kinetic stubbornness. The carbon-chlorine (C–Cl) bond, with a dissociation energy of ~84 kcal/mol, presents a significant activation barrier compared to bromides or iodides.

This technical guide bridges the gap between classical textbook reactivity and modern catalytic solutions. It moves beyond simple substitution to cover Nickel-catalyzed cross-coupling and difficult metallations, providing researchers with actionable, self-validating protocols for activating C(sp³)–Cl bonds.

Part 1: The Mechanistic Landscape

To manipulate chloroalkanes, one must first quantify the thermodynamic "wall" that protects the C–Cl bond. Unlike iodides, which often react at room temperature, chlorides require specific activation energy or catalytic intervention to overcome their high bond dissociation energy (BDE).

Thermodynamic Data Comparison

The following table illustrates why chlorides are kinetically inert compared to their counterparts. Note the significant jump in BDE from Bromide to Chloride.

Halide TypeBond Length (Å)Bond Dissociation Energy (kcal/mol)Relative Reactivity (

)
R–F 1.39~110Inert (typically)
R–Cl 1.78 ~84 Low (Requires Heat/Cat.)
R–Br 1.93~72Moderate
R–I 2.14~57High

Data aggregated from standard physical organic chemistry values [1, 2].

The Dipole vs. Leaving Group Paradox

While chlorine is highly electronegative (3.16), creating a strong dipole that should attract nucleophiles, the C–Cl bond is poor at stabilizing the negative charge in the transition state compared to Br or I.

  • Implication: In

    
     reactions, the nucleophile must attack a "harder" electrophile with a poorer leaving group.
    
  • Solution: We must either convert the leaving group in situ (Finkelstein) or bypass the ionic mechanism entirely via radical pathways (Ni-catalysis).

Part 2: Classical Activation (The Finkelstein Interface)

The Finkelstein reaction is not merely a halide exchange; it is a chemical equilibrium pump . By utilizing solubility differences in acetone, we drive the equilibrium to the right, converting a sluggish alkyl chloride into a reactive alkyl iodide in situ.

Mechanism & Logic

The reaction relies on Le Chatelier’s principle.[1][2] Sodium Iodide (NaI) is soluble in acetone, but Sodium Chloride (NaCl) is not.[3]



Protocol A: Catalytic Finkelstein Activation

Use this protocol to activate primary alkyl chlorides for subsequent nucleophilic attack.

Reagents:

  • Substrate: Alkyl Chloride (1.0 equiv)

  • Reagent: Sodium Iodide (NaI) (1.1 – 1.5 equiv)

  • Solvent: Anhydrous Acetone (0.5 M concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a reflux condenser. Add dry NaI.

  • Solvation: Add anhydrous acetone. The solution should be clear/yellowish.

  • Addition: Add the alkyl chloride.

  • The "Self-Validating" Step: Heat to reflux (approx. 56°C).

    • Validation: Within 15–60 minutes, a fine white precipitate (NaCl) must appear. If the solution remains clear, the reaction is not proceeding (check water content or substrate sterics).

  • Workup: Filter off the solid NaCl. The filtrate contains the reactive alkyl iodide, which can be reacted immediately with a nucleophile or isolated (though isolation is often unnecessary).

Critical Note: For secondary chlorides or sterically hindered substrates, acetone reflux is often insufficient. Switch to 2-Butanone (MEK) (bp 80°C) to increase thermal energy while maintaining the solubility differential [3].

Part 3: The Modern Frontier (Nickel Catalysis)

Classical Pd-catalyzed cross-couplings (Suzuki, Stille) fail with alkyl chlorides due to slow oxidative addition and rapid


-hydride elimination. Nickel catalysis  solves this by accessing single-electron transfer (SET) pathways, effectively turning the "inert" alkyl chloride into a transient alkyl radical.
The Radical Mechanism (Fu/Weix Model)

Pioneering work by Gregory Fu and others has demonstrated that Nickel can couple unactivated secondary alkyl halides. The mechanism involves a "cage rebound" effect where the alkyl halide undergoes homolytic cleavage rather than concerted oxidative addition [4, 5].

NiCatalysis Figure 1: Simplified Ni-Catalyzed Radical Cross-Coupling Cycle Ni0 LnM-Ni(0) (Active Catalyst) SET SET Event (Single Electron Transfer) Ni0->SET Initiation RCl R-Cl (Alkyl Chloride) RCl->SET Radical R• + [Ni(I)-Cl] SET->Radical Homolytic Cleavage NiComplex Ni(II/III) Species Radical->NiComplex Recombination/Capture Nu Nucleophile (R'-ZnX / R'-B) Nu->NiComplex Transmetallation NiComplex->Ni0 Regeneration Product R-R' (Coupled Product) NiComplex->Product Reductive Elimination

Protocol B: Ni-Catalyzed Negishi Coupling of Alkyl Chlorides

Based on the methodologies established by the Fu Group [4].

Reagents:

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: Pybox or Terpyridine derivative (depends on stereochemistry needs) (6 mol%)

  • Nucleophile: Alkylzinc reagent (1.2 equiv)

  • Substrate: Secondary Alkyl Chloride (1.0 equiv)

  • Solvent: DMA (Dimethylacetamide) or DMI (1,3-Dimethyl-2-imidazolidinone)

Workflow:

  • Glovebox/Schlenk: Weigh Ni salt and Ligand into a vial. Add solvent and stir for 10 mins.

    • Validation: Solution typically turns a deep color (often purple or dark green), indicating complexation.

  • Substrate Addition: Add the alkyl chloride.

  • Nucleophile Addition: Add the Organozinc reagent dropwise.

  • Reaction: Stir at room temperature (or 0°C for enantioselective variants).

    • Control Point: Unlike Pd-coupling, Ni-catalysts are extremely O2 sensitive. If the deep color fades to pale yellow/grey rapidly, oxygen ingress has occurred (catalyst death).

  • Quench: Dilute with ether and quench with 1M HCl.

Part 4: Metallation (Grignard Formation)

Converting R-Cl to R-MgBr is significantly harder than R-Br. The surface of the Magnesium metal is easily passivated by oxides, and the C-Cl bond lacks the lability to "bite" through this layer.

Activation Strategies

To successfully generate a Grignard from a chloride, you must use Entrainment or Rieke Magnesium .

MethodDescriptionBest For
Iodine (

)
Adds

crystal. Etching exposes fresh Mg(0).
Primary Chlorides
Entrainment Add 1,2-dibromoethane. Reacts vigorously with Mg to clean surface.Secondary Chlorides
Rieke Mg Reduce

with Li/Naphthalene to create high surface area Mg*.
Tertiary/Aryl Chlorides
Protocol C: The Entrainment Method

Step-by-Step:

  • Setup: 3-neck flask, condenser, addition funnel,

    
     atmosphere.
    
  • Charge: Add Mg turnings (1.2 equiv). Dry stir under heat/vacuum to micro-crack the oxide layer.

  • Activation: Add just enough THF to cover Mg. Add 2-3 drops of 1,2-dibromoethane .

    • Validation: Look for ethylene gas bubbles and a slight exotherm. The solvent should turn slightly turbid.

  • Initiation: Add 5% of your Alkyl Chloride solution. Heat gently.

    • Validation: Once the reaction sustains its own reflux (exotherm), the "induction period" is over.

  • Addition: Add the rest of the chloride slowly to maintain a gentle boil without external heat.

References

  • Luo, Y.-R. (2007).[4] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[4]

  • Blanksby, S. J., & Ellison, G. B. (2003).[4] Bond dissociation energies of organic molecules.[4][5][6] Accounts of Chemical Research, 36(4), 255-263. Link

  • Finkelstein, H. (1910).[2] Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden.[2][3][7] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532.[2] Link

  • Son, S., & Fu, G. C. (2008).[8] Nickel-catalyzed asymmetric Negishi cross-couplings of secondary allylic chlorides with alkylzincs.[8] Journal of the American Chemical Society, 130(9), 2756-2757. Link

  • Biswas, S., & Weix, D. J. (2013). Mechanism and selectivity in nickel-catalyzed cross-electrophile coupling of aryl halides with alkyl halides. Journal of the American Chemical Society, 135(43), 16192-16197. Link

Sources

Methodological & Application

Application Note: Analytical Characterization of 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2]

1-(1-Chloro-3-methylbutyl)-4-ethylbenzene (CAS: 1406246-94-3) is a secondary benzylic chloride.[1][2] Structurally, it consists of a para-ethylbenzene core substituted at the benzylic position with a 1-chloro-3-methylbutyl chain.[1][2]

Critical Chemical attributes:

  • Reactivity: As a secondary benzylic halide, this compound is an electrophile.[1][2] It is susceptible to hydrolysis (forming the alcohol) and thermal elimination (forming the styrene derivative).

  • Chirality: The C1 position of the butyl chain is a chiral center.[1] Unless synthesized stereoselectively, it exists as a racemate.[2]

  • Safety: Benzylic chlorides are potent alkylating agents and potential lachrymators.[1] Handling requires strict engineering controls.[1][2]

This guide details the protocols for structural identification, purity assessment, and stability monitoring, addressing the specific challenges of thermal instability and moisture sensitivity.[2]

Physicochemical Profile (Predicted)
PropertyValue / CharacteristicRelevance
Formula C₁₃H₁₉ClMolecular Ion confirmation
MW 210.74 g/mol Mass Spectrometry target
Boiling Point ~280–290°C (Predicted)High BP suggests GC suitability, but thermal risk exists.[1][2]
Solubility Soluble in Hexane, DCM, Toluene.[1][2] Insoluble in water.[1]Use non-polar diluents for GC.[1][2]
Reactivity Hydrolytically unstable; Thermally labile.[1][2]Avoid protic solvents in standard prep; Use cool on-column GC.[1][2]

Structural Identification Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary method for structural confirmation. The benzylic proton and the para-substitution pattern are diagnostic.[1]

Method Parameters:

  • Solvent: CDCl₃ (Neutralized with basic alumina to prevent acid-catalyzed elimination).[1]

  • Frequency: 400 MHz or higher.

Diagnostic Signals (¹H NMR):

  • Aromatic Region (δ 7.1 – 7.3 ppm): Two doublets (integration 2H each) characteristic of an AA'BB' system, confirming para-substitution.

  • Benzylic Methine (δ ~4.8 – 5.0 ppm): A triplet or doublet of doublets (dd).[1] This proton is deshielded by both the aromatic ring and the chlorine atom.[1]

  • Ethyl Group:

    • Triplet (δ ~1.2 ppm, 3H) for -CH₃.[1][2]

    • Quartet (δ ~2.6 ppm, 2H) for benzylic -CH₂-.[1][2]

  • Isobutyl Side Chain:

    • Diastereotopic Methylene protons (-CH₂- at C2) will appear as complex multiplets (δ 1.6 – 1.9 ppm).[1]

    • Methine (-CH-) multiplet.[1][2]

    • Methyls (-CH(CH₃)₂) doublet (δ ~0.9 ppm, 6H).

Mass Spectrometry (GC-MS)

Objective: Confirm molecular weight and chlorine isotopic pattern.

Fragmentation Pattern (EI, 70 eV):

  • Molecular Ion (M⁺): m/z 210 and 212 (3:1 ratio characteristic of ³⁵Cl/³⁷Cl).[1]

  • Base Peak: Likely m/z 133 or 135 (Loss of isobutyl group or loss of Cl followed by rearrangement).[1]

  • M-HCl Peak: m/z 174 (Elimination product).[1] Note: If this peak is dominant, it may indicate thermal degradation in the source.[2]

Purity Analysis: Gas Chromatography (GC-FID)

Challenge: Secondary benzylic chlorides can eliminate HCl in a hot injector port, artificially inflating the impurity profile (specifically the alkene/styrene derivative).

Solution: Use a "Cold Split/Splitless" or "Cool On-Column" injection technique.[1][2]

Protocol A: Low-Thermal-Stress GC Method
ParameterSettingRationale
Column DB-5ms or ZB-5 (30m x 0.25mm x 0.25µm)Non-polar phase minimizes interaction with the halide.[1][2]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard efficiency.[1]
Inlet Cool On-Column (COC) or PTVCRITICAL: Start at 40°C, ramp to 250°C after injection to prevent flash degradation.[1][2]
Oven Program 50°C (hold 2 min) → 15°C/min → 280°C (hold 5 min)Gentle ramp separates volatiles from the main peak.[1]
Detector FID @ 300°CUniversal detection for hydrocarbons.[1][2]
Diluent Anhydrous Hexane or TolueneAvoid alcohols (reacts to form ethers) or acetone.[1]

System Suitability Criteria:

  • Tailing Factor: < 1.5 (Tailing indicates interaction with active sites/silanols ).[1]

  • Resolution: > 2.0 between the main peak and the des-chloro elimination impurity (styrene analog).[1]

Alternative Purity: HPLC-UV (Reverse Phase)

Use Case: If the compound proves too unstable for GC, or to quantify thermally labile impurities.[1]

Challenge: Hydrolysis during the run. Solution: Use a high-pH resistant column (if basic) or strictly neutral/aprotic conditions where possible.[1] However, standard RP is feasible if run times are short and mobile phase pH is neutral.[2]

Protocol B: HPLC Method
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1][2]

  • Mobile Phase A: Water (neutral pH).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 60% B to 95% B over 15 mins. (High organic start keeps the compound soluble and reduces hydrolysis risk).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 220 nm (benzylic absorption) and 254 nm.[1]

  • Sample Prep: Dissolve in 100% ACN. Inject immediately.

Quantitative Assay: Potentiometric Titration

Objective: Determine the "Hydrolyzable Chlorine" content. This is a functional group assay that confirms the activity of the C-Cl bond.[1]

Principle: Benzylic chlorides hydrolyze in refluxing ethanolic KOH or NaOH.[1] The released chloride ions are titrated with Silver Nitrate (AgNO₃).

Step-by-Step Protocol:

  • Weigh: Accurately weigh ~200 mg of sample into a reflux flask.

  • Hydrolysis: Add 20 mL of 1N Ethanolic KOH. Reflux for 60 minutes.

    • Reaction: R-Cl + OH⁻ → R-OH + Cl⁻[1][2]

  • Acidification: Cool and acidify with dilute Nitric Acid (HNO₃).

  • Titration: Titrate the solution potentiometrically with 0.1 N AgNO₃ standard solution using a silver electrode.

  • Calculation:

    
    
    

Visualization: Analytical Decision Matrix

AnalyticalWorkflow Start Sample: 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene CheckStab Check Thermal Stability (TGA or DSC) Start->CheckStab Identity Structural ID (NMR + MS) Start->Identity Assay Assay (AgNO3 Titration) Start->Assay Stable Stable < 150°C? CheckStab->Stable GC GC-FID Analysis (Protocol A) Stable->GC Yes HPLC HPLC-UV Analysis (Protocol B) Stable->HPLC No (Degradation observed) GC_Conditions Use Cool On-Column Inlet Avoids HCl elimination GC->GC_Conditions HPLC_Conditions Use ACN Diluent Minimize water contact time HPLC->HPLC_Conditions

Caption: Decision matrix for selecting the appropriate purity method based on thermal stability.

References

  • International Conference on Harmonisation (ICH). (2006).[1] Q2(R1) Validation of Analytical Procedures: Text and Methodology.Link

  • Valente, M. J., et al. (2019).[1][2] "A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances." RSC Advances, 9, 26039-26046.[1][2] Link

  • Lee, J., et al. (2023).[1][2] "Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products." Processes, 11(9), 2634.[2] Link

  • NIST Chemistry WebBook. (2025).[1][3] "Benzene, 1-chloro-4-ethyl- (Related Structure Data)." National Institute of Standards and Technology.[1][3] Link

  • Sigma-Aldrich. (2025).[1] "1-Chloro-4-ethylbenzene Safety Data Sheet." Link

Disclaimer: This protocol is for research and development purposes. All handling of benzylic chlorides must be performed in a fume hood with appropriate PPE due to potential lachrymatory and alkylating properties.[1]

Sources

Application Note: Grignard Formation with 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the specific handling, activation, and reaction parameters for 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene (CAS: 1406246-94-3).

This compound is a secondary benzylic chloride . In the hierarchy of Grignard formation, this substrate class presents significant challenges:

  • High Reactivity toward Homocoupling: The formed Grignard reagent (

    
    ) reacts rapidly with unreacted starting material (
    
    
    
    ) to form the Wurtz coupling dimer (
    
    
    ), often the major product if not controlled.
  • Elimination Risk: The

    
    -protons are susceptible to abstraction, leading to styrene derivatives.
    
  • Initiation Latency: Secondary chlorides often display a long induction period, followed by a violent exotherm.

Part 1: Strategic Overview & Mechanism

Objective: Synthesize [1-(4-ethylphenyl)-3-methylbutyl]magnesium chloride with >85% active titer and <5% dimer formation.

The "Starve-Feed" Principle

To successfully generate this specific Grignard, one must adhere to the Starve-Feed (High Dilution) principle.

  • Mechanism of Failure: If the concentration of organic halide (

    
    ) builds up in the solution containing formed Grignard (
    
    
    
    ), the
    
    
    -like attack of
    
    
    on
    
    
    becomes statistically favored, generating the dimer.
  • Solution: The

    
     must be added at a rate slower than the rate of magnesium insertion. The concentration of unreacted 
    
    
    
    in the pot must remain near zero throughout the addition.
Solvent Selection: THF vs. Ether
  • Recommendation: Anhydrous THF (Tetrahydrofuran) .

  • Reasoning: Secondary benzylic Grignards require the higher Lewis basicity of THF to stabilize the organomagnesium species and prevent precipitation/passivation on the Mg surface. 2-MeTHF is a viable green alternative with similar performance.

Part 2: Experimental Protocols

Safety Warning

Hazard: 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene is a potent alkylating agent and likely lachrymator. Precaution: All operations must occur in a fume hood. The induction period of the Grignard reaction can lead to thermal runaway; never add the entire halide charge before initiation is confirmed.

Protocol A: LiCl-Mediated Magnesium Insertion (Recommended)

This method utilizes Lithium Chloride to solubilize surface oxides and break up polymeric Grignard aggregates, significantly increasing yield for secondary benzylic halides.

Reagents
  • Substrate: 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene (10.5 g, 50 mmol).

  • Magnesium: Magnesium turnings (1.82 g, 75 mmol, 1.5 equiv). Preferably crushed or Rieke-type if available, but standard turnings work with this protocol.

  • Activator: Lithium Chloride (anhydrous, 2.12 g, 50 mmol, 1.0 equiv).

  • Solvent: Anhydrous THF (50 mL total).

  • Initiator: DIBAL-H (0.1 mL of 1M solution) or Iodine crystal.

Step-by-Step Procedure
  • Drying: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and pressure-equalizing addition funnel under Argon flow.

  • Solubilization: Add Mg turnings and anhydrous LiCl to the flask. Heat with a heat gun under vacuum for 5 minutes to dry the salts, then backfill with Argon.

  • Solvent Charge: Add 20 mL of anhydrous THF to the flask. Stir vigorously.

  • Activation: Add the activator (DIBAL-H is preferred for benzylics as it scavenges moisture and activates the surface without generating oxidative byproducts).

  • Initiation:

    • Prepare a solution of the Substrate in 30 mL THF in the addition funnel.

    • Add 5% of the substrate solution (approx. 1.5 mL) to the Mg suspension.

    • Heat locally with a heat gun or water bath to 40°C.

    • Visual Cue: Look for turbidity, graying of the solution, and a slight exotherm (temp rise to 45-50°C).

  • Propagation (The Critical Step):

    • Once initiated, cool the reaction mixture to 0°C - 5°C . Lower temperature suppresses the Wurtz coupling side reaction.

    • Begin dropwise addition of the remaining substrate solution.

    • Rate: Addition should take 60–90 minutes.

    • Process Control: Monitor internal temperature.[1] If it rises >10°C, stop addition immediately.

  • Digestion: After addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to Room Temperature (25°C) for 1 hour.

  • Filtration: The resulting dark gray solution contains the Grignard reagent. Filter through a glass frit under Argon to remove excess Mg.

Protocol B: Titration & Quality Control

Never assume the theoretical molarity. Benzylic Grignards degrade.

Method: No-D-NMR or Salicylaldehyde Titration

  • Reagent: Salicylaldehyde phenylhydrazone.

  • Process: Dissolve indicator in THF (orange). Add Grignard aliquot.

  • Endpoint: Solution turns bright yellow at the endpoint.

  • Calculation: Molarity = (Mass of Indicator / MW) / Volume of Grignard.

Part 3: Quantitative Data Summary

ParameterStandard Conditions (Et2O, Reflux)Optimized Conditions (THF/LiCl, 0°C)
Active Grignard Yield 40 - 55%85 - 92%
Wurtz Dimer 30 - 40%< 5%
Styrene Elimination 10 - 15%< 2%
Stability (at 25°C) < 24 Hours> 1 Week (under Ar)

Part 4: Visualization (Process Logic)

GrignardOptimization Start Start: 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene Solvent Solvent Selection: Use THF + LiCl (1.0 eq) Start->Solvent Activation Mg Activation: DIBAL-H or I2 (Remove Oxide Layer) Solvent->Activation Initiation Initiation Step: Add 5% Charge @ 40°C Activation->Initiation CheckInit Did exotherm occur? Initiation->CheckInit Retry Add more I2 / Heat Sonicate CheckInit->Retry No Cooling Cool to 0°C (CRITICAL for Benzylics) CheckInit->Cooling Yes Retry->CheckInit Addition Starve-Feed Addition: Slow dropwise (90 mins) Cooling->Addition Reaction Reaction Progress: Mg Insertion Addition->Reaction SideReaction Side Reaction Risk: Wurtz Coupling (Dimer) Reaction->SideReaction If Temp > 10°C or Fast Addition QC QC: Titration (Salicylaldehyde) Reaction->QC Use Ready for Electrophile (Aldehyde/Ketone/CO2) QC->Use

Caption: Logic flow for minimizing dimerization during the formation of secondary benzylic Grignard reagents.

Part 5: Troubleshooting Guide

ObservationDiagnosisCorrective Action
Reaction turns white/cloudy immediately Formation of Magnesium Chloride precipitate (normal in ether, less common in THF/LiCl).Ensure LiCl was added. If using Ether, add Dioxane to solubilize or switch to THF.
Reaction turns yellow/orange Possible oxidation or contamination.Check Argon lines. Benzylic radicals are colored; slight color is normal, but bright orange suggests air leak.
Low Titer (<0.5 M) High Wurtz coupling (Dimerization).Decrease temperature to -10°C. Slow down addition rate significantly.
No Initiation Passivated Magnesium.Add 1-2 drops of 1,2-dibromoethane . Sonicate the flask for 30 seconds.

References

  • Knochel, P., et al. (2009). Functionalized Grignard Reagents via Halogen-Metal Exchange. Handbook of Functionalized Organometallics. Link

  • Rieke, R. D., & Hanson, M. V. (1997). New Organometallic Reagents Using Highly Reactive Metals. Tetrahedron. Link

  • Krasovskiy, A., & Knochel, P. (2004).[2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. Link

  • BenchChem. (2025).[3] Application Notes for Grignard Reaction with Chlorobenzylmagnesium Chloride. Link

Sources

1-(1-Chloro-3-methylbutyl)-4-ethylbenzene as an intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene in Pharmaceutical Synthesis

Part 1: Introduction & Significance

1-(1-Chloro-3-methylbutyl)-4-ethylbenzene (CAS: 1406246-94-3) is a specialized benzylic chloride intermediate used in the synthesis of lipophilic pharmacophores. Its structure features a 4-ethylphenyl core attached to a 1-chloro-3-methylbutyl chain.[1] This specific motif—a secondary benzylic halide with a branched isobutyl tail—serves as a critical electrophile for introducing the 1-(4-ethylphenyl)-3-methylbutyl moiety into Active Pharmaceutical Ingredients (APIs).

Key Pharmaceutical Applications:

  • GPCR Modulators: The lipophilic nature of the 4-ethyl and isobutyl groups makes this intermediate ideal for targeting hydrophobic pockets in G-Protein Coupled Receptors (e.g., S1P1 receptor agonists, Histamine H3 antagonists).

  • Monoamine Transporter Inhibitors: Structurally analogous to precursors used in the synthesis of serotonin/norepinephrine reuptake inhibitors (SNRIs), where the benzylic position is functionalized with an amine.

  • Kinase Inhibitors: Used to attach a hydrophobic "tail" to the hinge-binding scaffold of kinase inhibitors to improve potency and selectivity.

Chemical Challenges: As a secondary benzylic chloride , this molecule is highly reactive but prone to competing pathways:

  • Hydrolysis: Rapid conversion back to the alcohol (1-(4-ethylphenyl)-3-methylbutan-1-ol) in the presence of moisture.

  • Elimination (E1/E2): Formation of the styrene derivative (1-(4-ethylphenyl)-3-methylbut-1-ene) under basic conditions, driven by the conjugation of the resulting double bond with the aromatic ring.

  • Racemization: The benzylic carbon is a chiral center. Nucleophilic substitution typically proceeds via an SN1 (racemization) or SN2 (inversion) mechanism depending on conditions, requiring strict control if a specific enantiomer is desired.

Part 2: Synthesis Protocol

Objective: Synthesis of 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene from 1-(4-ethylphenyl)-3-methylbutan-1-ol with >98% purity.

Mechanism: Nucleophilic substitution of the hydroxyl group using Thionyl Chloride (SOCl2) with catalytic Dimethylformamide (DMF).

Reagents:

  • Precursor: 1-(4-Ethylphenyl)-3-methylbutan-1-ol (1.0 eq)

  • Reagent: Thionyl Chloride (SOCl2) (1.2 eq)

  • Catalyst: N,N-Dimethylformamide (DMF) (0.05 eq)

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a dry, N2-purged reactor with 1-(4-Ethylphenyl)-3-methylbutan-1-ol and anhydrous DCM (5-10 volumes). Cool the solution to 0–5°C.

  • Activation: Add catalytic DMF. This forms the Vilsmeier-Haack type intermediate, significantly accelerating the reaction and minimizing thermal elimination side products.

  • Chlorination: Add SOCl2 dropwise over 30–60 minutes, maintaining the internal temperature <10°C. The reaction is exothermic and releases HCl/SO2 gas (scrubber required).

  • Reaction: Allow the mixture to warm to 20–25°C and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.

    • Critical Checkpoint: Ensure complete consumption of alcohol. Residual alcohol complicates downstream purification.

  • Workup: Quench the reaction by pouring slowly into ice-cold saturated NaHCO3 solution. Separate the organic layer.

  • Purification: Wash the organic layer with water and brine. Dry over anhydrous Na2SO4. Concentrate under reduced pressure at <40°C.

    • Note: Distillation is risky due to thermal instability (elimination). Use the crude product directly if purity >95%.

Part 3: Downstream Application (C-N Bond Formation)

Objective: Utilization of the intermediate to synthesize a benzylic amine (Pharmacophore generation).

Protocol: N-Alkylation of a Secondary Amine This protocol minimizes elimination (styrene formation) by using a non-nucleophilic base and a polar aprotic solvent.

Reagents:

  • Electrophile: 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene (1.0 eq)

  • Nucleophile: Secondary Amine (e.g., Piperazine derivative, Dimethylamine) (1.1–1.5 eq)

  • Base: K2CO3 (2.0 eq) or DIPEA (1.5 eq)

  • Additive: Potassium Iodide (KI) (0.1 eq) – Finkelstein catalyst to accelerate SN2.

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

  • Setup: Dissolve the Secondary Amine and Base in MeCN. Add KI.

  • Addition: Add a solution of 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene in MeCN dropwise at room temperature.

    • Rationale: Slow addition keeps the concentration of the alkylating agent low, favoring substitution over elimination.

  • Heating: Heat the mixture to 50–60°C. Monitor conversion by HPLC.

    • Caution: Do not overheat (>80°C) as this promotes E2 elimination to the styrene.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water, and purify via column chromatography or crystallization (as the HCl salt).

Part 4: Visualization & Logic

Figure 1: Synthesis and Reactivity Pathway

SynthesisPathway Alcohol 1-(4-Ethylphenyl)- 3-methylbutan-1-ol SOCl2 SOCl2 / DMF (Chlorination) Alcohol->SOCl2 Intermediate 1-(1-Chloro-3-methylbutyl)- 4-ethylbenzene (Target Intermediate) SOCl2->Intermediate SNi Mechanism Retention/Inversion Amine Benzylic Amine (Target API) Intermediate->Amine Amine / Base / KI (SN2 Substitution) Styrene Styrene Derivative (Elimination Impurity) Intermediate->Styrene Heat / Strong Base (E2 Elimination)

Caption: Synthesis pathway converting the alcohol precursor to the chloro-intermediate, followed by divergent pathways to the target amine (substitution) or styrene impurity (elimination).

Part 5: Quality Control & Analytics

Table 1: Analytical Specifications

TestMethodSpecification
Appearance VisualColorless to pale yellow oil
Identification 1H NMR (CDCl3)

7.1-7.3 (m, 4H, Ar-H), 4.8 (t, 1H, CH-Cl), 2.6 (q, 2H, Ar-Et), 1.8 (m, 1H, CH-iPr), 0.9 (d, 6H, iPr-CH3)
Purity HPLC (C18, ACN/H2O)

98.0% (Area %)
Residual Alcohol GC-FID

0.5%
Styrene Impurity HPLC/GC

0.2% (Critical Process Impurity)
Water Content Karl Fischer

0.1% (Strict control required)

Impurity Profile:

  • Impurity A (Hydrolysis): 1-(4-Ethylphenyl)-3-methylbutan-1-ol.[2] Arises from moisture ingress.

  • Impurity B (Elimination): 1-(4-Ethylphenyl)-3-methylbut-1-ene. Arises from thermal stress or excess base.

Part 6: Safety & Handling

  • Lachrymator: Benzylic chlorides are potent lachrymators (tear gas agents). Handle only in a functioning fume hood.

  • Corrosive: Causes severe skin burns and eye damage. Wear chemical-resistant gloves (Nitrile/Neoprene) and safety goggles.

  • Storage: Store under Nitrogen at 2–8°C. Moisture sensitive.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Protocols for nucleophilic substitution).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1406246-94-3. Retrieved from [Link]

Sources

Application Note: 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene in Advanced Materials Synthesis

[1]

Part 1: Executive Summary & Core Directive

1-(1-Chloro-3-methylbutyl)-4-ethylbenzene (CAS: 1406246-94-3) is a specialized, high-purity organochloride intermediate characterized by a secondary benzylic chloride functionality and a para-ethyl substitution. In materials science, its primary utility lies in its role as a robust initiator for Atom Transfer Radical Polymerization (ATRP) and as a versatile electrophilic building block for surface functionalization.

Unlike simple benzyl chloride, the bulky isobutyl tail (3-methylbutyl group) at the benzylic position provides unique steric shielding, modulating the initiation kinetics in polymerization reactions and enhancing the solubility of the resulting end-functionalized materials in non-polar matrices.

Key Applications:

  • Controlled Radical Polymerization (CRP): Acts as a highly efficient initiator for the synthesis of well-defined styrenic and acrylate polymers.

  • Surface Engineering: Used to graft hydrophobic ethyl-benzene moieties onto nucleophilic surfaces (e.g., amine-functionalized silica) to tune wettability.

  • Precursor Synthesis: Serves as a scaffold for synthesizing 4-ethylstyrene derivatives via dehydrohalogenation.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Mechanistic Insight: The Benzylic Chloride Advantage

The utility of 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene stems from the lability of the C-Cl bond at the benzylic position.

  • Bond Dissociation Energy (BDE): The benzylic C-Cl bond is weaker (~70 kcal/mol) than typical alkyl C-Cl bonds (~80-85 kcal/mol) due to the resonance stabilization of the resulting radical or carbocation by the aromatic ring.

  • Secondary Carbon Effect: Being a secondary benzylic chloride, this molecule offers a balance between stability (preventing spontaneous hydrolysis) and reactivity (facilitating rapid initiation in ATRP). The 3-methylbutyl group adds steric bulk, which suppresses bimolecular termination reactions during the early stages of polymerization.

  • Para-Ethyl Functionality: The ethyl group at the para position acts as a spectroscopic handle (NMR distinct quartet/triplet) and enhances the lipophilicity of the initiator, making it compatible with hydrophobic monomers like styrene and butyl acrylate.

Validated Protocol: ATRP of Styrene

This protocol describes the synthesis of α-(1-(4-ethylphenyl)-3-methylbutyl)-ω-bromo-polystyrene using 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene as the initiator. This system is self-validating through the observation of the color change (Cu(I) to Cu(II)) and kinetic control (linear ln([M]0/[M]) vs. time).

Materials & Reagents
  • Initiator: 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene (≥95%).

  • Monomer: Styrene (purified by passing through basic alumina to remove inhibitors).

  • Catalyst: Copper(I) Bromide (CuBr, 99.99%).

  • Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine).

  • Solvent: Anisole (optional, for solution polymerization) or Bulk.

  • Standard: Anisole (internal standard for GC conversion monitoring).

Step-by-Step Methodology
  • Catalyst Complex Preparation:

    • In a dry Schlenk flask, add CuBr (1 equiv relative to initiator).

    • Seal and cycle vacuum/nitrogen 3 times to remove oxygen (Critical: O2 poisons the radical chain).

    • Inject degassed PMDETA (1 equiv) and stir until a homogenous light green/complex forms.

  • Initiator Addition:

    • Add degassed Styrene (100-500 equiv, depending on target MW).

    • Add 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene (1 equiv) via syringe.

    • Note: The ratio [Monomer]:[Initiator]:[CuBr]:[Ligand] should be roughly 100:1:1:1.

  • Polymerization:

    • Immerse the flask in a pre-heated oil bath at 110°C .

    • Observation: The solution will darken (green to brown) as the equilibrium establishes between the dormant (alkyl halide) and active (radical) species.

  • Kinetic Monitoring (Self-Validation):

    • Withdraw aliquots at t = 1, 2, 4, and 8 hours.

    • Analyze via 1H NMR or GC.

    • Success Criteria: A plot of ln([M]0/[M]t) vs. time must be linear, indicating a constant concentration of radicals and absence of significant termination.

  • Termination & Purification:

    • Stop reaction by exposing to air (oxidizes Cu(I) to Cu(II)) and cooling.

    • Dilute with THF and pass through a neutral alumina column to remove the copper catalyst (solution turns from green/brown to colorless).

    • Precipitate into excess cold methanol. Filter and dry under vacuum.

Data Presentation: Expected Properties
ParameterValue / CharacteristicMethod of Verification
Initiation Efficiency (f) > 0.90GPC (compare Mn,theo vs Mn,exp)
Dispersity (Đ) 1.05 - 1.20GPC (Mw/Mn)
End-Group Fidelity High (>95% -Cl/-Br)1H NMR (distinct benzylic proton shift)
Appearance White solid powderVisual Inspection
Solubility THF, Toluene, ChloroformSolubility Test

Part 3: Visualization & Formatting

Reaction Mechanism Diagram (ATRP)

The following diagram illustrates the equilibrium mechanism where 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene (R-Cl) initiates the polymerization of styrene.

ATRP_MechanismInitiatorInitiator(R-Cl)ActiveSpeciesActive Radical(R•)Initiator->ActiveSpeciesk_actActivatorActivator(Cu(I)/L)DeactivatorDeactivator(Cu(II)Cl/L)Activator->DeactivatorOxidationActiveSpecies->Initiatork_deactActiveSpecies->ActiveSpecies+ Monomer(k_p)PolymerDormant Polymer(P-Cl)ActiveSpecies->PolymerReversibleTerminationDeactivator->ActivatorReductionMonomerMonomer(Styrene)

Caption: Figure 1: ATRP equilibrium mechanism. The benzylic chloride initiator (R-Cl) reacts with the Cu(I) complex to generate a radical, which adds monomer before being reversibly deactivated.

Synthesis Workflow Diagram

Synthesis_WorkflowStartStart: Degas Reagents(Remove O2)ComplexForm Catalyst Complex(CuBr + Ligand)Start->ComplexAddInitAdd Initiator:1-(1-Chloro-3-methylbutyl)-4-ethylbenzeneComplex->AddInitHeatHeat to 110°C(Initiate Polymerization)AddInit->HeatMonitorMonitor Kinetics(NMR/GC Aliquots)Heat->MonitorMonitor->HeatContinue ReactionStopTerminate & Purify(Alumina Column -> Precipitation)Monitor->StopTarget Conversion Reached

Caption: Figure 2: Step-by-step experimental workflow for the controlled polymerization of styrene.

Part 4: References

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. Link

  • ChemicalBook. (2023).[1] 1-(1-chloro-3-methylbutyl)-4-ethylbenzene Product Entry. Link

  • Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional Polymers by Atom Transfer Radical Polymerization. Progress in Polymer Science, 26(3), 337-377. Link

  • PubChem. (2023). Benzyl Chloride Compound Summary. (Cited for general benzylic chloride reactivity/safety).[1][2][3] Link

Safety Warning: 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene is a benzylic chloride derivative. These compounds are potent lachrymators (tear-inducing agents) and skin irritants.[2] All handling must be performed in a functioning fume hood with appropriate PPE (gloves, goggles). Neutralize spills with aqueous ammonia or sodium carbonate.

Experimental setup for studying the kinetics of 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Analysis of 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene Solvolysis

Executive Summary

This guide details the experimental protocol for determining the reaction kinetics of 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene (referred to herein as Substrate-A ). As a secondary benzylic chloride with a para-ethyl substituent, Substrate-A exhibits reactivity governed by the stability of the benzylic carbocation. Its hydrolysis in aqueous organic solvents serves as a model for


 (unimolecular nucleophilic substitution) pathways, though 

character may emerge in highly nucleophilic media.

This protocol utilizes Conductometric Monitoring , the gold-standard method for alkyl halide solvolysis. This technique offers high sensitivity to the generation of HCl, allowing for precise determination of first-order rate constants (


), activation energy (

), and entropies of activation (

).

Chemical Context & Safety

Structural Analysis
  • Core: p-Ethylbenzene.

  • Functional Group: Secondary Benzylic Chloride.

  • Steric Environment: The 1-(3-methylbutyl) chain introduces

    
    -branching, increasing steric bulk compared to simple phenethyl derivatives. This favors ionization (
    
    
    
    ) or elimination (
    
    
    ) over bimolecular attack (
    
    
    ).
  • Electronic Effect: The p-ethyl group is a weak electron donor (

    
    ), stabilizing the cationic transition state and accelerating solvolysis relative to unsubstituted benzyl chloride.
    
Critical Safety (HSE)
  • Lachrymator: Benzylic chlorides are potent eye and respiratory irritants. All weighing and transfer must occur in a fume hood.

  • Alkylating Agent: Potential carcinogen. Double-glove (Nitrile/Laminate) is required.

  • Hydrolysis Risk: The compound degrades rapidly in moist air, releasing HCl gas. Store under

    
     at -20°C.
    

Experimental Setup

The kinetic measurement relies on the linear relationship between the concentration of ions produced (


 and 

) and the electrical conductivity of the solution.
Apparatus Diagram

ExperimentalSetup cluster_bath Thermostatted Environment (+/- 0.05°C) ReactionVessel Double-Walled Reaction Vessel Stirrer Magnetic Stirrer Stirrer->ReactionVessel Agitation (600 RPM) Probe Pt Conductivity Probe (Cell Constant K=1.0) Probe->ReactionVessel Immersion Meter LCR Meter / Conductometer (1 kHz AC) Probe->Meter Analog Signal Controller Temp Controller (Circulating Bath) Controller->ReactionVessel Coolant Loop DAQ Data Acquisition PC (LabVIEW/Python) Meter->DAQ RS-232 / USB

Caption: Figure 1. Automated conductometric setup for real-time kinetic monitoring. The double-walled vessel ensures strict temperature control, critical for Arrhenius parameter determination.

Detailed Protocol: Solvolysis Kinetics

Objective: Measure the first-order rate constant (


) in 80:20 (v/v) Ethanol:Water.
Reagents
  • Solvent: Ethanol (Absolute, HPLC Grade) and Deionized Water (18.2 M

    
    ). Mixed 80:20 by volume at 25°C.
    
  • Substrate-A: Freshly distilled or recrystallized. Purity >98% by GC-MS.

  • Calibration Standard: 0.01 M KCl (for cell constant determination).

Procedure

Step 1: System Equilibration

  • Fill the reaction vessel with 25.0 mL of the solvent mixture.

  • Activate the circulating bath set to 25.0°C . Allow 30 minutes for thermal equilibrium.

  • Insert the conductivity probe.[1] Ensure no air bubbles are trapped on the platinum plates.

  • Start stirring at 600 RPM.

  • Record the baseline conductance (

    
    ); it should be negligible (< 2 
    
    
    
    ).

Step 2: Reaction Initiation

  • Prepare a stock solution of Substrate-A in pure ethanol (approx. 0.5 M).

  • Using a gas-tight microsyringe, inject 10-50

    
      of stock into the reaction vessel to achieve a final concentration of 
    
    
    
    M.
    • Note: Low concentration is vital to prevent ion-pairing effects from deviating linearity.

  • Immediately trigger the data logger (

    
    ).
    

Step 3: Data Acquisition

  • Record conductance (

    
    ) every 10–30 seconds.
    
  • Continue monitoring for at least 3 half-lives (

    
    ).
    
    • Estimation: For secondary benzylic chlorides in 80% EtOH,

      
       is typically 1–4 hours at 25°C.
      

Step 4: Infinity Reading (


) 
  • After kinetic data collection, heat the vessel to 50°C for 2 hours to force the reaction to completion.

  • Cool back to exactly 25.0°C.

  • Record the final conductance (

    
    ). This value represents 100% conversion to HCl.
    

Data Analysis & Signal Processing

Rate Law Derivation

The solvolysis follows first-order kinetics:



Conductance 

is proportional to

. The integrated rate law is:

Substituting conductance:

Calculation Workflow
  • Normalize Data: Calculate

    
    .
    
  • Log Transformation: Plot

    
     vs. Time (
    
    
    
    ).
  • Linear Regression: The slope of the linear region is

    
    .
    
  • Validation: The correlation coefficient (

    
    ) must be 
    
    
    
    .

Table 1: Troubleshooting Common Anomalies

Anomaly Probable Cause Corrective Action
Non-linear plot (early) Temperature lag or mixing delay Discard first 5% of data points.
Non-linear plot (late) Common Ion Effect (Mass Law) Reduce initial concentration of substrate.

| Drifting


  | Solvent evaporation | Ensure vessel is sealed; use a reflux condenser if heating. |

Mechanistic Validation & Pathway

To confirm the mechanism (


 vs 

), perform the Grunwald-Winstein Analysis by varying solvent polarity.
Reaction Pathway Diagram

Mechanism Substrate Substrate-A (R-Cl) TS1 Transition State 1 [R...Cl]‡ Substrate->TS1 Slow (k1) Carbocation Carbocation (R+) + Cl- TS1->Carbocation Ionization TS2 Transition State 2 [R...OH2]‡ Carbocation->TS2 Fast (+H2O) Alkene Alkene (Elimination) Carbocation->Alkene Minor Path (-H+) Product Alcohol (R-OH) + HCl TS2->Product -H+

Caption: Figure 2. Proposed


 mechanism. The rate-determining step is the ionization to the carbocation. The presence of the 3-methylbutyl group may induce minor elimination products (dashed line).
Solvent Effect Study (Grunwald-Winstein)

Repeat the protocol in solvents with different


 values (ionizing power).
  • Solvents: 100% EtOH, 80% EtOH, 60% EtOH, 97% TFE (Trifluoroethanol).

  • Analysis: Plot

    
     vs. 
    
    
    
    . A slope (
    
    
    ) near 1.0 confirms an
    
    
    mechanism with full charge separation in the transition state.

References

  • Bentley, T. W., & Llewellyn, G. (1990). Yx Scales of Solvent Ionizing Power. Progress in Physical Organic Chemistry, 17, 121–158.

  • Winstein, S., & Grunwald, E. (1948). The Role of Neighboring Groups in Replacement Reactions. Journal of the American Chemical Society, 70(2), 828–837.

  • Shiner, V. J. (1970). Deuterium Isotope Effects in Solvolytic Substitution at Saturated Carbon. Isotope Effects in Chemical Reactions, ACS Monograph 167.

  • Liu, K.-T., & Sheu, C.-F. (1991). Solvolysis of 1-aryl-1-chloroethanes: Hammett-type correlation and solvent effects. Journal of the Chinese Chemical Society, 38(1), 29-36.

Sources

Application Note: HPLC Analysis of 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

1-(1-Chloro-3-methylbutyl)-4-ethylbenzene (hereafter referred to as Target Analyte ) is a reactive benzylic chloride intermediate.[1][2] Its structural features—a secondary benzylic halide and a para-ethyl substitution—dictate its chromatographic behavior and stability profile.[1][2]

In pharmaceutical development, this molecule is critical for two reasons:

  • Synthetic Utility: It serves as an electrophile in Friedel-Crafts alkylations or nucleophilic substitutions to build complex scaffolds.[1][2]

  • Quality Control Risk: As an alkyl halide, it is a potential genotoxic impurity (PGI).[1][3][4] Furthermore, it is prone to hydrolysis (forming the alcohol) and elimination (forming the styrene derivative), requiring a method that separates these specific degradants.[1][2]

This guide provides a comprehensive protocol for the achiral purity assay , chiral separation , and impurity profiling of the Target Analyte.[1]

Chemical Profile
PropertyDetailImplication for HPLC
Structure p-Et-Ph-CH(Cl)-CH₂-CH(CH₃)₂Hydrophobic (High LogP); requires high % organic mobile phase.[1][2]
Reactivity Benzylic Chloride (2°)Unstable in water. Prone to hydrolysis to alcohol and HCl. Sample diluent must be anhydrous.
Chirality 1 Chiral Center (C1)Exists as (R) and (S) enantiomers. Requires chiral separation for enantiomeric purity.[1]
Chromophore Benzene RingUV active (λmax ~210-220 nm, secondary band ~260 nm).[1][2]

Method Development Strategy (The "Why" Behind the Protocol)

The Stability Challenge

The primary failure mode in analyzing benzylic chlorides is on-column hydrolysis .[1][2] If a standard aqueous-organic gradient is used with a slow flow rate or high water content, the chlorine atom can be displaced by water, converting the analyte into its alcohol derivative during the run.[1][2]

Strategic Solution:

  • Diluent: Use 100% Acetonitrile (ACN) or Hexane (for Normal Phase). Avoid Methanol (risk of solvolysis to methyl ether).[1]

  • Mobile Phase: Keep water contact time minimum. Use high flow rates or high organic starting conditions.[1]

  • Column Temperature: Keep low (20–25°C) to kinetically inhibit hydrolysis.

Degradation Pathway Visualization

The following diagram illustrates the critical derivatives that must be resolved.

DegradationPath Parent Target Analyte (Benzylic Chloride) Alcohol Derivative A (Hydrolysis Product) 1-(4-ethylphenyl)-3-methylbutan-1-ol Parent->Alcohol + H2O (Hydrolysis) Alkene Derivative B (Elimination Product) 1-(4-ethylphenyl)-3-methylbut-1-ene Parent->Alkene - HCl (Elimination) Ether Derivative C (Solvolysis Artifact) Methyl Ether (if MeOH used) Parent->Ether + MeOH (Avoid!)

Figure 1: Degradation pathways of 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene defining critical separation requirements.

Protocol A: Achiral Purity & Impurity Profiling (RP-HPLC)

This method is designed to quantify the parent molecule and separate it from its hydrolysis (Alcohol) and elimination (Alkene) impurities.[1]

Chromatographic Conditions
ParameterSettingRationale
Column Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm)End-capped C18 prevents silanol interactions with the aromatic ring; 3.5 µm offers good resolution/pressure balance.[1][2]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH suppresses silanol ionization; prevents peak tailing.[1]
Mobile Phase B Acetonitrile (HPLC Grade)ACN is preferred over MeOH to prevent solvolysis.
Flow Rate 1.2 mL/minHigher flow reduces residence time, minimizing on-column degradation.[1][2]
Temp 25°CMinimizes thermal degradation.[1]
Detection UV @ 220 nm (Ref 360 nm)Max sensitivity for the alkyl-benzene chromophore.[1][2]
Injection Vol 5 µLLow volume to prevent solvent effects from high-organic diluent.[1][2]
Gradient Program[1]
Time (min)% Mobile Phase BEvent
0.060%Start high to elute hydrophobic parent quickly.[1][2]
8.095%Ramp to elute highly non-polar Alkene derivative.[1][2]
10.095%Wash.
10.160%Re-equilibration.
14.060%End of Run.[1][2]
Sample Preparation (Critical)[1]
  • Diluent: 100% Acetonitrile (Anhydrous preferred).

  • Procedure: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile .

  • Storage: Analyze immediately. Do not store in autosampler >4 hours.

Expected Elution Order
  • Derivative A (Alcohol): Most polar, elutes first (~3-4 min).[1]

  • Target Analyte (Chloride): Intermediate polarity (~6-7 min).

  • Derivative B (Alkene): Most hydrophobic (lacks polar group), elutes last (~9 min).[1]

Protocol B: Chiral Separation (NP-HPLC)

Since the target analyte has a chiral center at the C1 position of the butyl chain, enantiomeric separation is often required for process control.[1][2] Normal Phase (NP) is preferred here because it avoids water entirely, maximizing stability.[1][2]

Chromatographic Conditions
ParameterSettingRationale
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Proven selectivity for benzylic compounds.[1][2]
Mobile Phase n-Hexane : Isopropanol (98 : 2 v/v)Low alcohol content maintains solubility while maximizing enantioselectivity.[1][2]
Flow Rate 1.0 mL/minStandard NP flow.[1]
Temp 20°CLower temperature often improves chiral resolution.[1]
Detection UV @ 220 nm
Diluent n-HexaneMatches mobile phase; prevents peak distortion.[1][2]
System Suitability Criteria
  • Resolution (Rs): > 2.0 between enantiomers.

  • Tailing Factor: < 1.5.[1]

Protocol C: Trace Analysis (PGI Monitoring)

If this molecule is analyzed as a trace impurity (ppm level) in a drug substance, direct UV detection may lack sensitivity or specificity due to matrix interference.[1][2]

Derivatization Strategy (Optional but Recommended for <10 ppm): Benzylic chlorides react rapidly with nucleophiles.

  • Reagent: 4-(4-Nitrobenzyl)pyridine (NBP) or similar nucleophile.[1][2]

  • Mechanism: The chloride is displaced by the pyridine nitrogen, creating a cationic chromophore with high absorbance/fluorescence.[1]

  • Note: For most intermediate applications, Protocol A is sufficient.[1] Use derivatization only if LOQ < 0.05% is required.[1]

Troubleshooting & Validation Guide

Common Issues and Fixes
SymptomProbable CauseCorrective Action
Split Peak (Parent) Hydrolysis in vial or on-column.[1][2]Verify diluent is 100% ACN.[1] Ensure column temp is ≤25°C. Check water content in ACN.
Rising Baseline Alkene polymerizing or late elution.[1]Ensure the gradient hold at 95% B is long enough to clear the column.[1]
Retention Time Drift Temperature fluctuation.[1]Thermostat the column compartment.[1]
Ghost Peaks Carryover of hydrophobic Alkene.[1]Add a needle wash step with 100% ACN or IPA.[1]
Validation Parameters (Acceptance Criteria)
  • Specificity: No interference at retention time of Target Analyte from Diluent, Alcohol, or Alkene.[1][2]

  • Linearity: R² > 0.999 over 50% to 150% of target concentration.

  • Precision: RSD < 2.0% (n=6 injections).

  • Solution Stability: % Recovery within 98-102% after 4 hours in autosampler (verify this empirically).

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1][2] Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text for RP-HPLC method development). Link[1]

  • Cassidy, S. (2019).[1] "Analysis of Genotoxic Impurities: Benzyl Halides". Journal of Pharmaceutical and Biomedical Analysis. (Context for benzylic chloride reactivity and PGI analysis).

  • Daicel Chiral Technologies. (2023).[1] Application Note: Separation of Styrene Derivatives and Benzyl Halides on Chiralpak AD-H. Link

  • European Medicines Agency (EMA). (2006).[1] Guideline on the Limits of Genotoxic Impurities. (Regulatory context for controlling alkyl halides).[1][5] Link

Sources

Application Note: Structural Elucidation of Halogenated Compounds via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Challenge

Halogenated moieties (F, Cl, Br, I) are ubiquitous in modern pharmacopeia, present in over 40% of marketed drugs. They serve critical roles in modulating lipophilicity, metabolic stability (blocking P450 oxidation), and binding affinity via halogen bonding. However, their NMR visibility varies drastically. While


F is a "gold standard" nucleus comparable to 

, the heavier halogens (Cl, Br, I) are quadrupolar and effectively "invisible" in standard high-resolution solution NMR.

This guide provides a comprehensive workflow for the structural elucidation of halogenated compounds, transitioning from direct detection (


F) to indirect deduction (Cl, Br, I) using heavy-atom relativistic effects and isotope shifts.

The "Second Proton": F NMR Spectroscopy

Fluorine-19 is the most receptive heteroatom in NMR, boasting 100% natural abundance and 83% of the sensitivity of


. Its extreme chemical shift sensitivity to the local electrostatic environment makes it a superior probe for structural changes.
Fundamental Observables
  • Chemical Shift Dispersion: Spans ~800 ppm.[1] A change in solvent or a remote conformational shift can move a peak by >1 ppm (vs <0.1 ppm for

    
    ).
    
  • Couplings:

    • 
       (Geminal): 45–55 Hz (Diagnostic for mono-fluorinated methyl groups).
      
    • 
       (Direct): 160–300 Hz (Large doublet in 
      
      
      
      spectra).
    • 
       (Vicinal): Often larger than proton equivalents, aiding stereochemical assignment.
      
Protocol: HOESY (Heteronuclear Overhauser Effect Spectroscopy)

Objective: Determine spatial proximity between Fluorine and Protons. Unlike J-coupling (through-bond), HOESY measures through-space dipolar coupling (


 dependence), essential for defining stereochemistry (e.g., cis vs trans isomers on a piperidine ring).

Experimental Setup:

  • Probe: Requires a double-tuned probe (H/F/X) or a dedicated

    
     probe with 
    
    
    
    decoupling coil.
  • Pulse Sequence: hoesyph (Bruker) or equivalent.

  • Relaxation Delay (

    
    ):  Fluorine 
    
    
    
    relaxation times can be long (1–5s). Set
    
    
    .
  • Mixing Time (

    
    ):  The critical parameter.
    
    • Small molecules (<500 Da): 400–800 ms (Slow tumbling requires longer mixing).

    • Medium/Large molecules: 100–300 ms.

  • Processing: Apply exponential multiplication (LB = 1–3 Hz) in F2 (

    
    ) due to lower digital resolution.
    

Self-Validation Step: Always acquire a standard


 NOESY alongside. If the HOESY shows a correlation between F-1 and H-5, but the NOESY shows no correlation between H-1 (if substituted) and H-5, ensure the distance is physically feasible (< 5 Å).

The "Invisible" Halogens: Cl, Br, I

Chlorine (


Cl), Bromine (

Br), and Iodine (

I) possess quadrupolar moments, causing extremely fast relaxation and line broadening (kHz to MHz width). We cannot observe them directly in standard solution NMR. Instead, we rely on Relativistic Heavy Atom Effects on the attached Carbon (

).
The Heavy Atom Effect (Spin-Orbit Coupling)

Contrary to the inductive effect (where electronegativity deshields the nucleus, moving it downfield/higher ppm), heavy halogens induce a shielding effect (upfield shift) on the


-carbon. This is due to spin-orbit coupling of the heavy halogen's electrons.

Diagnostic Trend for


-Carbon Shifts (

):
  • Fluorine (Electronegativity dominates): Strong Deshielding (+80 to +100 ppm shift).

  • Chlorine (Balance): Moderate Deshielding (+30 to +40 ppm shift).

  • Bromine (Heavy Atom Effect starts): Weak Deshielding/Neutral (+10 to +20 ppm shift).

  • Iodine (Spin-Orbit dominates): Strong Shielding (Upfield shift, often -10 to -40 ppm relative to alkane).

Data Table: -Carbon Chemical Shift Trends

Shifts are approximate relative to the parent hydrocarbon (


).
Halogen (X)ElectronegativityEffect on

-C (

)
Typical

(CH

-X)
Diagnostic Feature
Fluorine 4.0+70 to +80 ppm~ 75 ppmLarge

doublet (~165 Hz)
Chlorine 3.0+25 to +35 ppm~ 25–30 ppm

Cl Isotope splitting (High Field)
Bromine 2.8+10 to +20 ppm~ 10–15 ppmMinimal shift; often confused with CH

Iodine 2.5-10 to -30 ppm -20 to +5 ppm Inverse Shift (Shielded Carbon)
Advanced Protocol: Detecting Chlorine via Isotope Shift

Chlorine exists as


Cl (75%) and 

Cl (25%). The mass difference causes a minute change in the vibrational frequency of the C-Cl bond, resulting in a secondary isotope shift on the attached

.

Method:

  • Instrument: High field essential (

    
     600 MHz preferred).
    
  • Temperature: Lower temperature (e.g., 280 K) sharpens lines by reducing exchange broadening.

  • Acquisition:

    • Observe the

      
      -carbon in a 1D 
      
      
      
      spectrum.
    • Do not use line broadening (LB = -0.5 to 0). Use Gaussian enhancement.

  • Result: The

    
    -carbon signal will appear as an asymmetric doublet (or two closely spaced lines) with a 3:1 intensity ratio. The separation is typically 3–10 ppb  (parts per billion).
    
    • Note: This confirms the presence of Chlorine without mass spec.

Integrated Structural Elucidation Workflow

The following diagram illustrates the decision logic for identifying halogenated sites using NMR.

HalogenWorkflow Start Unknown Halogenated Compound Step1 1. Acquire 1H & 19F NMR Start->Step1 CheckF 19F Signals Present? Step1->CheckF PathF Fluorine Detected CheckF->PathF Yes PathHeavy No 19F Detected (Suspect Cl, Br, I) CheckF->PathHeavy No StepF1 Measure J(HF) & J(CF) PathF->StepF1 StepF2 Run 1H-19F HOESY (Stereochemistry) StepF1->StepF2 StepC13 Acquire 13C{1H} & HSQC PathHeavy->StepC13 CheckShift Analyze Alpha-Carbon Shift StepC13->CheckShift ResI Upfield Shift (< 5 ppm) Shielded Carbon CheckShift->ResI High Shielding ResCl Downfield Shift (30-60 ppm) Deshielded Carbon CheckShift->ResCl Moderate Deshielding ResBr Intermediate Shift (10-25 ppm) CheckShift->ResBr Weak Deshielding ConcludeI Likely IODINE (Heavy Atom Effect) ResI->ConcludeI StepCl High-Res 13C Look for 3:1 Splitting ResCl->StepCl ConcludeCl Likely CHLORINE (Isotope Shift) StepCl->ConcludeCl ConcludeBr Likely BROMINE (Process of Elimination) ResBr->ConcludeBr

Caption: Decision tree for assigning halogenated sites. Note the divergence between direct detection (F) and indirect detection via Carbon shifts (Cl, Br, I).

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

    • Foundational text for chemical shifts and coupling constants.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

    • Source for HOESY pulse sequences and mixing time optimiz
  • Reich, H. J. (2023). Structure Determination Using NMR: Heavy Atom Effects. University of Wisconsin-Madison. Link

    • Authoritative educational resource on the "Heavy
  • Buchner, M., et al. (2009). Chlorine Isotope Effects on

    
     Chemical Shifts. Journal of Magnetic Resonance. Link
    
    • Detailed analysis of induced isotope shifts in NMR.

Sources

Troubleshooting & Optimization

Technical Support Center: 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Technical Support Center for researchers working with 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene .

Ticket ID: OPT-YIELD-882 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering yield or purity issues in the chlorination of 1-(4-ethylphenyl)-3-methylbutan-1-ol to its corresponding benzylic chloride. This transformation is deceptively simple; while the benzylic position is activated, it is prone to two critical failure modes: elimination (forming the styrene derivative) and hydrolysis (reverting to alcohol).

This guide provides an optimized protocol using the Thionyl Chloride (


) / DMF  method, which offers the highest reliability for secondary benzylic alcohols compared to HCl gas or 

.

Part 1: The Optimized Protocol (The "Golden Path")

The most robust method for this specific lipophilic substrate involves generating a Vilsmeier-Haack-type intermediate using catalytic DMF. This lowers the activation energy, allowing the reaction to proceed at lower temperatures, which is crucial for suppressing elimination.

Reagents & Stoichiometry
ReagentEquiv.Role
Precursor Alcohol 1.0Substrate (1-(4-ethylphenyl)-3-methylbutan-1-ol)
Thionyl Chloride (

)
1.2 - 1.5Chlorinating agent. Excess ensures complete conversion.
DMF (Dimethylformamide) 0.05 - 0.1Catalyst. Critical for rate acceleration.
Dichloromethane (DCM) SolventPreferred for easy removal and low boiling point.
Toluene Alt. SolventUse if higher reflux temp is needed (rarely for this substrate).
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, addition funnel, and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    line.
    • Note: Benzylic chlorides are extremely sensitive to moisture. Atmospheric humidity can degrade your yield by 10-15%.

  • Solvation: Dissolve the precursor alcohol (1.0 equiv) in anhydrous DCM (approx. 5-10 mL per gram of substrate). Add catalytic DMF (0.1 equiv).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Add

    
     (1.2 equiv) dropwise via the addition funnel over 30 minutes.
    
    • Why: Rapid addition generates a spike in HCl gas and heat, promoting elimination to the styrene impurity.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2-4 hours.

    • Checkpoint: Monitor via TLC. If starting material remains, heat to gentle reflux (40°C) for 1 hour.

  • Workup (Critical):

    • Evaporate solvent and excess

      
       under reduced pressure (rotary evaporator) at <40°C .
      
    • Do not perform a standard aqueous wash unless absolutely necessary. If you must wash to remove DMF, use cold saturated

      
       rapidly and dry immediately over 
      
      
      
      .
    • Best Practice: Direct vacuum distillation of the crude oil is preferred over aqueous extraction to prevent hydrolysis.

Part 2: Troubleshooting & Diagnostics (Q&A)

Q1: My product contains a significant amount of alkene (styrene) impurity. How do I stop this?

Diagnosis: You are seeing Elimination (E1) competition. The benzylic carbocation intermediate is losing a proton from the


-carbon (

). Corrective Actions:
  • Lower the Temperature: Elimination is entropically favored at high heat. Keep the reaction at 0°C

    
     RT. Avoid reflux unless necessary.
    
  • Remove Base: If you are using Pyridine or Triethylamine (TEA) as an HCl scavenger, stop . In benzylic systems, these bases can act as general bases to deprotonate the intermediate, driving elimination.

  • Switch Solvent: Change from Toluene to DCM or Chloroform. Non-polar solvents like Toluene can sometimes favor tight ion pairs that lead to elimination.

Q2: The yield is low, and I see the starting alcohol reappearing after workup.

Diagnosis: Hydrolysis . Your chloride was formed but reverted to the alcohol during isolation.[1] Corrective Actions:

  • Eliminate Aqueous Washes: As noted in the protocol, skip the water/brine wash. Strip the thionyl chloride and go straight to distillation.

  • Neutralize Acid: Residual HCl catalyzes hydrolysis. If you store the product, add a stabilizer like solid

    
     or a drop of propylene oxide to scavenge acid traces.
    
Q3: I see a "dimer" impurity (High Boiling Point).

Diagnosis: Ether Formation . Two benzylic alcohol molecules reacted (one acting as nucleophile, one as electrophile) to form the dibenzyl ether derivative. Corrective Actions:

  • Concentration Control: Dilute the reaction. High concentration favors bimolecular side reactions.

  • Order of Addition: Ensure

    
     is in excess locally during addition (add alcohol to acid) OR ensure rapid mixing so the alcohol is quickly converted to the chlorosulfite intermediate.
    

Part 3: Mechanistic Visualization

The following diagram illustrates the competing pathways. Your goal is to maximize the Green Path (Substitution) and minimize the Red Path (Elimination).

BenzylicChlorination Alcohol Precursor Alcohol (1-(4-ethylphenyl)-3-methylbutan-1-ol) Chlorosulfite Chlorosulfite Intermediate Alcohol->Chlorosulfite + SOCl2 Carbocation Ion Pair [R+ Cl-] Chlorosulfite->Carbocation Slow (-SO2) Target Target Chloride (Yield) Chlorosulfite->Target SNi (Retention) or SN2 (Inversion) Carbocation->Target + Cl- (Fast) Styrene Impurity: Styrene (Elimination) Carbocation->Styrene - H+ (Heat/Base) Ether Impurity: Dimer (Ether Formation) Carbocation->Ether + Alcohol DMF DMF Catalyst DMF->Chlorosulfite Forms Vilsmeier Intermediate

Figure 1: Reaction pathway showing the competition between the direct substitution (


/

) and the carbocation-mediated elimination pathway.

Part 4: Data & Specifications

Solvent Selection Matrix
SolventReaction RateElimination RiskWorkup EaseRecommendation
DCM ModerateLowHigh (Evap)Primary Choice
Toluene High (if heated)ModerateModerateUse for scale-up >100g
Ether/THF LowHighLowAvoid (Cleavage risk)
DMF (Neat) Very HighHighVery LowAvoid (Hard to remove)
Key Physical Properties (Estimated)
  • Boiling Point: ~135-145°C @ 15 mmHg (Vacuum distillation required).

  • Stability: Degrades >6 months at RT. Store at 4°C over activated molecular sieves.

References

  • Preparation of Benzylic Chlorides using Thionyl Chloride/DMF.

    • Source: Organic Syntheses, Coll. Vol. 4, p.921 (1963).
    • Context: Foundational text for chlorin
    • URL:[Link]

  • Stereoretentive Chlorination of Cyclic Alcohols C

    • Source: N
    • Context: Discusses the mechanism and retention of configur
    • URL:[Link]

  • Method for Chlorinating Alcohols (Patent US20080228016A1).
  • Stabilization of Benzyl Chloride (P

    • Source: Google P
    • Context: Critical data on preventing decomposition of benzylic chlorides during storage.[2]

    • URL

Sources

Technical Support Center: Synthesis of 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers and process chemists working with 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene (CAS: 1406246-94-3). This document prioritizes the identification, control, and mitigation of side reactions during the critical chlorination phase of synthesis.

Document ID: TSC-2026-02-17-BENZ Applicable For: Process Chemistry, Medicinal Chemistry, Liquid Crystal Intermediates Core Reaction: Benzylic Chlorination via Nucleophilic Substitution (


 / 

mixed mechanism)

Critical Reaction Pathway & Failure Points

The synthesis of 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene typically proceeds via the chlorination of its alcohol precursor, 1-(4-ethylphenyl)-3-methylbutan-1-ol . Understanding the mechanistic bifurcation at the carbocation intermediate is essential for controlling purity.

Reaction Logic Diagram

The following diagram illustrates the intended pathway versus the three primary competitive side reactions: Elimination (


) , Etherification , and Hydrolysis .

G Start Precursor Alcohol (1-(4-ethylphenyl)-3-methylbutan-1-ol) Inter Benzylic Carbocation [Intermediate] Start->Inter Activation (H+ or SOCl2) Target TARGET PRODUCT 1-(1-Chloro-3-methylbutyl)- 4-ethylbenzene Inter->Target Cl- Attack (SN1/SN2) Styrene SIDE REACTION A: Styrene Derivative (Elimination) Inter->Styrene - H+ (Heat/Base) Ether SIDE REACTION B: Symmetrical Ether (Dimerization) Inter->Ether + Alcohol (Low Cl- conc) Hydro SIDE REACTION C: Reverted Alcohol (Hydrolysis) Target->Hydro + H2O (Storage)

Figure 1: Mechanistic pathway showing the competition between substitution (target) and elimination/dimerization (impurities).

Troubleshooting Guide: Side Reactions & Impurities

This section addresses specific spectral anomalies and purity issues encountered during the transformation of the alcohol to the chloride.

Issue 1: Presence of Olefinic Protons in H NMR (Elimination)

Symptom: New peaks appearing at


 6.2–6.5 ppm (doublet/multiplet) in the proton NMR.
Diagnosis:  Formation of 1-(4-ethylphenyl)-3-methylbut-1-ene .
Mechanism:  The benzylic chloride is prone to 

elimination, driven by the thermodynamic stability of the conjugated styrene system. This is often exacerbated by excessive heat during reagent addition or workup.
ParameterRecommended LimitCausality
Temperature

(Addition)

(Stirring)
High thermal energy overcomes the activation barrier for proton abstraction (

), favoring elimination over substitution [1].
Reagent Rate DropwiseRapid addition of thionyl chloride (

) generates localized exotherms, triggering elimination.
Base Trap Catalytic DMF onlyStrong bases (pyridine/TEA) promote

elimination. Use gas scrubbing for

and

instead of in-situ neutralization.
Issue 2: "Sticky" High-Boiling Impurity (Etherification)

Symptom: A viscous residue that does not crystallize; Mass Spec shows a dimer peak


.
Diagnosis:  Formation of Bis(1-(4-ethylphenyl)-3-methylbutyl) ether .
Mechanism:  If the concentration of the chlorinating agent is insufficient or if the reaction is run in a solvent that stabilizes the carbocation without providing a nucleophile (e.g., dilute conditions), the unreacted alcohol attacks the carbocation.

Corrective Action:

  • Stoichiometry: Ensure a minimum of 1.2 to 1.5 equivalents of

    
     or 
    
    
    
    .
  • Order of Addition: Always add the alcohol to the chlorinating agent (or vice versa under strict temp control) to maintain a high

    
     ratio.
    
  • Solvent Choice: Avoid ether-based solvents (THF, Et2O) which can coordinate with Lewis acids; use Dichloromethane (DCM) or Toluene .

Issue 3: Reversion to Alcohol (Hydrolysis)

Symptom: Gradual loss of product purity upon storage; reappearance of broad


 stretch (

) in IR. Diagnosis: Benzylic chlorides are highly reactive electrophiles and hydrolyze rapidly in the presence of atmospheric moisture [2]. Protocol Refinement:
  • Quenching: Do not quench with water if possible. Remove excess

    
     via vacuum distillation.
    
  • Storage: Store under argon at

    
     over activated molecular sieves or a stabilizer (e.g., 
    
    
    
    packet) to scavenge acid.

Optimized Experimental Protocol

This protocol uses Thionyl Chloride (


)  with DMF catalysis , optimized to minimize the styrene side reaction identified above.

Reagents:

  • 1-(4-ethylphenyl)-3-methylbutan-1-ol (

    
    )
    
  • Thionyl Chloride (

    
    )
    
  • N,N-Dimethylformamide (DMF) (

    
    )
    
  • Dichloromethane (Anhydrous) (

    
    )
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and an

    
     gas scrubber (NaOH trap).
    
  • Solvation: Dissolve the starting alcohol and catalytic DMF in anhydrous DCM. Cool the system to -5°C using an ice/salt bath.

  • Chlorination (Critical Step):

    • Add

      
       dropwise over 60 minutes.
      
    • Checkpoint: Monitor internal temperature; do not allow it to exceed 0°C .

    • Rationale: Low temperature suppresses the

      
       elimination pathway [3].
      
  • Reaction: Allow the mixture to warm slowly to room temperature (

    
    ) and stir for 2-4 hours.
    
    • Monitoring: Check completion via TLC (Hexane/EtOAc). The chloride moves significantly faster (higher

      
      ) than the alcohol.
      
  • Workup (Anhydrous):

    • Concentrate the reaction mixture under reduced pressure to remove solvent and excess

      
      .
      
    • Do not wash with water unless absolutely necessary to remove salts. If washing is required, use ice-cold saturated

      
       rapidly and dry immediately over 
      
      
      
      .
  • Purification: If elimination products (styrenes) are present, they can often be removed via short-path distillation (the chloride boils higher than the alkene) or flash chromatography on silica (neutralized with 1%

    
     to prevent acid-catalyzed degradation on the column).
    

Quantitative Data: Impurity Profile

Typical impurity profiles observed when deviating from the optimal temperature range.

Reaction ConditionTarget Chloride (%)Styrene Impurity (%)Dimer/Ether (%)
Optimized (-5°C, DCM) >96% < 2%< 1%
High Temp (Reflux, 40°C)75%20% 3%
Solvent: THF (Ether-based)60%5%30%
Wet Reagents85%2%12% (Alcohol)

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. Link

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section 10-69: Conversion of Alcohols to Alkyl Halides). Link

  • BenchChem Technical Support. (2025). Benzyl Chloride Impurity Profiling. Link (Inferred context from search results on benzyl chloride stability).

How to avoid polyalkylation in Friedel-Crafts reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Friedel-Crafts reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here, you will find in-depth guides and frequently asked questions to address common challenges, with a focus on preventing polyalkylation.

Troubleshooting Guide: Controlling Polyalkylation

Polyalkylation is a frequent side reaction in Friedel-Crafts alkylations, leading to mixtures of mono-, di-, and even tri-alkylated products, which complicates purification and reduces the yield of the desired compound. This guide provides solutions to common issues encountered during these reactions.

Scenario 1: My reaction is producing a mixture of polyalkylated products. How can I favor mono-alkylation?

This is the most common issue in Friedel-Crafts alkylation. The root cause is that the initial alkylation product is often more reactive than the starting material because alkyl groups are electron-donating and activate the aromatic ring towards further electrophilic substitution.[1][2][3][4]

Solution 1: Adjust Stoichiometry

The most straightforward approach to suppress polyalkylation is to use a large excess of the aromatic substrate relative to the alkylating agent.[4][5][6] This increases the statistical probability that the electrophile will encounter and react with an unalkylated aromatic molecule.[5]

  • Protocol: A typical starting point is to use a 5 to 10-fold molar excess of the aromatic compound. For particularly reactive substrates, this ratio may need to be increased further.

Solution 2: Temperature Control

Lowering the reaction temperature can help to favor the kinetic product (mono-alkylation) over the thermodynamically more stable polyalkylated products.

  • Explanation: At lower temperatures, the reaction is under kinetic control, meaning the product that forms fastest is favored.[7][8] The initial mono-alkylation generally has a lower activation energy than subsequent alkylations on a now more crowded ring.

Solution 3: Catalyst Choice and Amount

The strength and amount of the Lewis acid catalyst can influence the reaction rate and selectivity.

  • Recommendation: Use the mildest effective Lewis acid for your specific substrates. For highly reactive alkylating agents, a less active catalyst like ZnCl₂ might be sufficient, whereas less reactive ones may require AlCl₃ or FeCl₃.[4] Using a stoichiometric excess of the catalyst does not prevent polyalkylation and can sometimes lead to undesired side reactions.[5]

Scenario 2: I've tried adjusting the stoichiometry, but I'm still getting significant polyalkylation. What's a more robust method?

When simple adjustments are insufficient, a two-step approach involving Friedel-Crafts acylation followed by reduction is a highly effective strategy.[9][10]

The Acylation-Reduction Pathway

  • Friedel-Crafts Acylation: React the aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid. The resulting acyl group is electron-withdrawing and deactivates the aromatic ring, effectively preventing further acylation.[1][9][11][12][13]

  • Reduction: The acyl group (ketone) is then reduced to the desired alkyl group. Common methods for this reduction include the Clemmensen (using zinc-mercury amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine and a strong base) reductions.[9]

Frequently Asked Questions (FAQs)

Q1: Why is polyalkylation a problem in Friedel-Crafts alkylation but not in acylation?

The key difference lies in the electronic nature of the introduced group. An alkyl group is an activating group, meaning it donates electron density to the aromatic ring. This makes the mono-alkylated product more nucleophilic and thus more reactive than the starting material, leading to subsequent alkylations.[1][3][4] Conversely, an acyl group is a deactivating group because the carbonyl group withdraws electron density from the ring. This makes the acylated product less reactive than the starting material, effectively shutting down any further electrophilic aromatic substitution.[9][11][12][13]

Q2: Can steric hindrance be used to control polyalkylation?

Yes, steric hindrance can be a useful tool. If the alkylating agent or the aromatic substrate is sterically bulky, it can physically hinder the approach of a second electrophile to an already substituted ring. For example, using a bulky alkylating agent like tert-butyl chloride often results in cleaner mono-alkylation compared to methyl chloride.

Q3: What is the difference between kinetic and thermodynamic control in Friedel-Crafts reactions?

  • Kinetic Control: This regime favors the product that is formed the fastest, which is typically the one with the lowest activation energy.[7][14] In Friedel-Crafts alkylation, mono-alkylation is often the kinetically favored product. Kinetic control is usually achieved at lower temperatures and shorter reaction times.[7][8]

  • Thermodynamic Control: This favors the most stable product.[7][14] In some cases, polyalkylated products, particularly those with specific substitution patterns (e.g., 1,3,5-tri-substituted benzenes), can be thermodynamically more stable.[15] Thermodynamic control is promoted by higher temperatures and longer reaction times, which allow for reversible reactions to reach equilibrium.[8]

Q4: Are there any alternatives to traditional Lewis acids for Friedel-Crafts reactions?

Yes, research is ongoing into "greener" and more efficient catalytic systems. These include:

  • Solid acid catalysts: Zeolites and clays can be used and are often easier to separate from the reaction mixture.

  • Biocatalysts: Enzymes are being explored for their potential to perform Friedel-Crafts reactions under mild, environmentally friendly conditions.[16]

  • Ionic liquids: These can act as both the solvent and the catalyst, offering unique reactivity and selectivity.[17]

Experimental Protocol: Mono-alkylation of Benzene via Friedel-Crafts Acylation-Reduction

This protocol outlines the synthesis of ethylbenzene from benzene, a classic example where direct alkylation can lead to polyethylbenzenes. The acylation-reduction route provides a high yield of the mono-substituted product.

Part A: Friedel-Crafts Acylation of Benzene to Acetophenone

  • Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Protect the system from atmospheric moisture with drying tubes.

  • Reagents:

    • Anhydrous aluminum chloride (AlCl₃): 40 g (0.3 mol)

    • Anhydrous benzene: 75 mL (a large excess)

    • Acetyl chloride (CH₃COCl): 15.7 g (0.2 mol)

  • Procedure: a. Add the anhydrous aluminum chloride and 50 mL of benzene to the flask. b. While stirring, slowly add the acetyl chloride from the dropping funnel over 30 minutes. An exothermic reaction will occur. c. After the addition is complete, gently reflux the mixture for 1 hour to drive the reaction to completion.

  • Workup: a. Cool the reaction mixture in an ice bath. b. Slowly and carefully pour the mixture onto 200 g of crushed ice in a large beaker. c. Separate the organic layer using a separatory funnel. d. Wash the organic layer with 10% HCl, then with water, and finally with 5% NaHCO₃ solution until effervescence ceases. e. Dry the organic layer over anhydrous MgSO₄, filter, and remove the excess benzene by distillation. f. Purify the resulting acetophenone by vacuum distillation.

Part B: Clemmensen Reduction of Acetophenone to Ethylbenzene

  • Reaction Setup: In a fume hood, set up a 250 mL round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents:

    • Zinc-mercury amalgam (Zn(Hg)): 50 g

    • Concentrated hydrochloric acid (HCl): 75 mL

    • Acetophenone: 24 g (0.2 mol)

    • Toluene: 50 mL

  • Procedure: a. Add the zinc-mercury amalgam, acetophenone, and toluene to the flask. b. Add the concentrated HCl in portions over 1 hour. c. Reflux the mixture for 24 hours.

  • Workup: a. Cool the mixture and separate the organic layer. b. Wash the organic layer with water, then with 5% NaHCO₃ solution. c. Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene by distillation. d. Purify the resulting ethylbenzene by fractional distillation.

Visualizing Reaction Control

The following diagrams illustrate the core concepts behind controlling polyalkylation.

Polyalkylation_Mechanism cluster_0 Initial Alkylation cluster_1 Polyalkylation Pathway A Benzene B Mono-alkylated Product (Activated Ring) A->B + R-X, AlCl₃ C Di-alkylated Product B->C + R-X, AlCl₃ D Tri-alkylated Product C->D + R-X, AlCl₃

Caption: Mechanism of polyalkylation in Friedel-Crafts reactions.

Control_Strategies Start Polyalkylation Observed? Strategy1 Use Large Excess of Aromatic Substrate Start->Strategy1 Yes End_Success Mono-alkylation Achieved Start->End_Success No Strategy2 Perform Acylation-Reduction Strategy1->Strategy2 Problem Persists Strategy1->End_Success Problem Solved Strategy2->End_Success End_Fail Further Optimization Needed

Caption: Decision workflow for troubleshooting polyalkylation.

Data Summary: Acylation vs. Alkylation

FeatureFriedel-Crafts AlkylationFriedel-Crafts Acylation
Susceptibility to Poly-substitution High[1][4][18][19]Very Low / None[9][11][12][13]
Carbocation Rearrangement Common[1][4][10][20]Does not occur[9][12][19]
Product Reactivity Product is more reactive than starting material[3][4]Product is less reactive than starting material[13][20]
Catalyst Requirement Catalytic amountStoichiometric amount often required[13]
Primary Use Direct synthesis of alkylated aromaticsSynthesis of aryl ketones; indirect synthesis of alkylated aromatics (via reduction)

References

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. [Link]

  • How to control the Friedel–Crafts alkylation reaction to methylbenzene as the major product? (2018, September 14). Chemistry Stack Exchange. [Link]

  • How can polyalkylation be minimized in Friedel-Crafts alkylation? (n.d.). Gauth. [Link]

  • Polyalkylation Definition - Organic Chemistry Key Term. (2025, August 15). Fiveable. [Link]

  • Friedel-Crafts Alkylation Reaction Mechanism With Examples. (2019, November 13). Chemistry Learner. [Link]

  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. (2020, April 17). Pharmaguideline. [Link]

  • ORGANIC REACTION MECHANISM. (n.d.). University of Babylon. [Link]

  • Reaction Mechanism of Friedel Crafts alkylation. (n.d.). Physics Wallah. [Link]

  • Is acylation preferred over alkylation in a Freidel-Crafts reaction? (2017, March 25). Quora. [Link]

  • Friedel–Crafts Alkylation. (2025, June 20). Chemistry Steps. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, October 4). Chemistry LibreTexts. [Link]

  • Kinetic control wins out over thermodynamic control in Friedel–Crafts acyl rearrangements. (2025, August 6). ResearchGate. [Link]

  • Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. (2025, September 15). Fiveable. [Link]

  • Solved How can polyalkylation during Friedel-Crafts. (2021, March 30). Chegg. [Link]

  • Friedel-Crafts Alkylation and Acylation Reactions. (n.d.). ChemTalk. [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]

  • The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. (2016, July 1). PEARL - Plymouth Electronic Archive and Research Library. [Link]

  • Understanding product optimization: Kinetic versus thermodynamic control. (1988). Journal of Chemical Education. [Link]

  • Thermodynamic reaction control. (n.d.). Wikipedia. [Link]

  • Thermodynamic vs kinetic reaction control with radical substitution. (2016, September 28). Chemistry Stack Exchange. [Link]

  • Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. [Link]

  • Reaction: Alkylation via Friedel-Crafts. (n.d.). Introduction to Organic Chemistry. [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin. [Link]

  • Controlling the selectivity of an intramolecular Friedel–Crafts alkylation with alkenes using selenium under mild conditions. (2014, October 15). Organic & Biomolecular Chemistry. [Link]

  • The effects of the amount of catalyst on the Friedel–Crafts alkylation... (n.d.). ResearchGate. [Link]

  • Friedel Crafts Alkylation: Mechanism & Benzene Reaction. (2023, October 21). StudySmarter. [Link]

  • FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. (n.d.). AdiChemistry. [Link]

  • Large ring-forming alkylations provide facile access to composite macrocycles. (2014, January 21). PMC - NIH. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. [Link]

  • Friedel-Crafts Alkylation. (n.d.). SynArchive. [Link]

  • Biocatalytic Friedel‐Crafts Reactions. (2019, August 29). PMC - NIH. [Link]

  • 15.12: Limitations of Friedel-Crafts Alkylations. (2015, July 18). Chemistry LibreTexts. [Link]

  • Catalytic asymmetric tandem Friedel–Crafts alkylation/Michael addition reaction for the synthesis of highly functionalized chromans. (2013, June 24). Beilstein Journals. [Link]

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Technical Support Center: Overcoming Solubility Challenges with 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments. This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the challenges you may be facing.

Understanding the Molecule: Why is Solubility an Issue?

1-(1-Chloro-3-methylbutyl)-4-ethylbenzene possesses a chemical structure that inherently leads to poor aqueous solubility. Its large, nonpolar ethylbenzene and methylbutyl groups dominate the molecule's character, making it hydrophobic or lipophilic ("water-fearing" or "fat-loving"). The presence of a single chlorine atom does little to increase its polarity. Therefore, it is expected to be practically insoluble in water and polar protic solvents.[1][2][3] Conversely, it is predicted to be soluble in nonpolar organic solvents due to the "like dissolves like" principle.[3][4]

This guide will walk you through a systematic approach to tackle these solubility challenges, from simple solvent screening to more advanced formulation strategies.

Troubleshooting Guide: Step-by-Step Solutions

Issue 1: My compound won't dissolve in my desired aqueous buffer.

This is the most common challenge. A direct dissolution of a highly nonpolar compound like 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene in aqueous media is unlikely to succeed. Here’s a logical progression of troubleshooting steps:

Step 1: Initial Solvent Screening (Organic Solvents)

Before attempting aqueous dissolution, it's crucial to identify a suitable organic solvent in which the compound is freely soluble. This will serve as your stock solution for further dilutions into aqueous media.

Experimental Protocol: Small-Scale Solubility Test

  • Preparation: Weigh out a small, precise amount of your compound (e.g., 1 mg) into several glass vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different organic solvent.

  • Dissolution: Vortex or sonicate the vials for a set period (e.g., 2-5 minutes).

  • Observation: Visually inspect for complete dissolution. If the compound dissolves, it is soluble at that concentration (in this example, 10 mg/mL). If not, add another measured volume of the solvent and repeat the process.

Table 1: Recommended Organic Solvents for Initial Screening

Solvent ClassExamplesRationale
Aprotic Polar Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)Excellent at dissolving a wide range of organic compounds.[5][6]
Alcohols Ethanol, Methanol, IsopropanolCan act as a bridge between nonpolar compounds and aqueous solutions.
Chlorinated Dichloromethane (DCM), ChloroformEffective for nonpolar compounds, but may have compatibility issues with some downstream applications.
Ethers Tetrahydrofuran (THF), DioxaneGood for dissolving nonpolar and moderately polar compounds.
Hydrocarbons Toluene, Hexane, CyclohexaneBest for highly nonpolar compounds; may be less useful for aqueous dilutions.[7]

Step 2: The Co-solvent Approach

Once you have a concentrated stock solution in an organic solvent (DMSO and ethanol are common starting points for biological applications), you can attempt to dilute this into your aqueous buffer. This is known as the co-solvent method.[8][9][10]

Experimental Protocol: Co-solvent Dilution

  • Prepare Stock: Prepare a high-concentration stock solution of your compound in a water-miscible organic solvent (e.g., 100 mM in DMSO).

  • Aqueous Dilution: While vortexing your aqueous buffer, slowly add the organic stock solution dropwise to achieve the desired final concentration.

  • Observation: Monitor for any signs of precipitation (cloudiness). If precipitation occurs, the concentration is above the kinetic solubility limit for that co-solvent percentage.

Troubleshooting Tip: The final concentration of the organic co-solvent should be kept to a minimum, as it can affect experimental outcomes, especially in cell-based assays. Typically, a final concentration of <1% DMSO is recommended. If your compound precipitates at this level, you will need to explore more advanced techniques.

Diagram 1: Co-solvent Method Workflow

A Weigh Compound B Dissolve in 100% Organic Solvent (e.g., DMSO) A->B C High Concentration Stock Solution B->C E Slowly add Stock to Buffer (with vortexing) C->E D Aqueous Buffer D->E F Final Solution (<1% Organic Solvent) E->F G Precipitation? F->G H Solution is kinetically stable. Proceed with experiment. G->H No I Concentration too high. Try lower concentration or move to advanced methods. G->I Yes

Caption: Workflow for the co-solvent dilution method.

Issue 2: My compound precipitates even with a co-solvent.

If the co-solvent approach fails, it indicates that the compound's intrinsic insolubility in water is too high to be overcome by a small percentage of an organic solvent. The next step is to employ solubilizing excipients.

Option 1: Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration called the Critical Micelle Concentration (CMC).[11][12][13] These micelles have a hydrophobic core that can encapsulate your nonpolar compound, effectively solubilizing it in the bulk aqueous phase.[11][14]

Table 2: Common Surfactants for Solubilization

SurfactantTypeTypical Concentration RangeConsiderations
Polysorbate 20 (Tween® 20) Non-ionic0.01 - 0.5% (v/v)Widely used, low toxicity.[15]
Polysorbate 80 (Tween® 80) Non-ionic0.01 - 1% (v/v)Similar to Tween 20, can form more stable micelles.
Triton™ X-100 Non-ionic0.01 - 0.5% (v/v)Very effective, but can interfere with some biological assays.[15]
Sodium Dodecyl Sulfate (SDS) Anionic0.1 - 1% (w/v)Strong solubilizer, but can denature proteins.[13]

Experimental Protocol: Surfactant-aided Solubilization

  • Prepare Surfactant Solution: Prepare your aqueous buffer containing the desired surfactant at a concentration above its CMC.

  • Prepare Compound Stock: Prepare a concentrated stock of your compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

  • Combine: Slowly add the compound stock to the surfactant-containing buffer while vortexing.

  • Equilibrate: Allow the solution to equilibrate for a period (e.g., 30-60 minutes) to ensure micelle formation and encapsulation.

Diagram 2: Mechanism of Surfactant Solubilization

cluster_0 Aqueous Environment cluster_1 Micelle center p1 p2 p3 p4 p5 p6 p7 p8 p1->p2 p2->p3 p3->p4 p4->p5 p5->p6 p6->p7 p7->p8 p8->p1 drug Hydrophobic Compound surfactant Surfactant Monomer

Caption: Surfactant micelles encapsulating a hydrophobic compound.

Option 2: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17][18][19][20] They can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic molecule from the aqueous environment and increasing its apparent solubility.[16][17][18][19][20]

Table 3: Common Cyclodextrins for Solubilization

CyclodextrinKey Features
β-Cyclodextrin (β-CD) Most common and cost-effective. Limited aqueous solubility.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Higher aqueous solubility and lower toxicity than β-CD. A common choice for drug formulations.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility and a good safety profile.[6]

Experimental Protocol: Cyclodextrin Complexation

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your aqueous buffer. Gentle heating may be required.

  • Add Compound: Add the solid 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene directly to the cyclodextrin solution.

  • Complexation: Stir or sonicate the mixture for an extended period (1-24 hours) at a controlled temperature to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate contains the solubilized compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene in water?

While no specific experimental data is publicly available for this exact molecule, based on structurally similar compounds like other chlorinated alkylbenzenes, the aqueous solubility is expected to be extremely low, likely in the µg/L to low mg/L range.[2][21] For all practical purposes in a laboratory setting, it should be considered insoluble in water.

Q2: I need to perform a cell-based assay. Which solubilization method is best?

For cell-based assays, minimizing toxicity is paramount.

  • Co-solvent (DMSO or Ethanol): This is the first and simplest choice. Aim for a final co-solvent concentration below 0.5%, and always run a vehicle control (buffer with the same percentage of co-solvent but no compound) to ensure the solvent itself is not affecting the cells.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): This is often the next best choice. It is well-tolerated by many cell lines.

  • Surfactants: Use with caution. Non-ionic surfactants like Tween® 20 or 80 are generally less harsh on cells than ionic surfactants like SDS. Always perform a dose-response curve with the surfactant alone to determine its cytotoxic concentration for your specific cell line.

Q3: How can I determine the exact solubility of my compound in a given solvent system?

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method .[22][23]

Experimental Protocol: Shake-Flask Solubility Determination

  • Add Excess Compound: Add an excess amount of your solid compound to a vial containing your chosen solvent system (e.g., buffer with 1% HP-β-CD). The key is to have undissolved solid remaining.

  • Equilibrate: Seal the vial and agitate it at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate Phases: Allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

  • Sample and Filter: Carefully take an aliquot from the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE for organic solvents or PES for aqueous) to remove any remaining solid particles.

  • Quantify: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS. This concentration represents the equilibrium solubility.

Q4: Can I just heat the solution to get my compound to dissolve?

Heating can increase the solubility of many compounds. However, this may only result in a supersaturated solution that will precipitate upon cooling to room temperature.[24] Additionally, for a molecule like 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene, heating in certain solvents (especially protic ones) could potentially lead to degradation through nucleophilic substitution or elimination reactions at the chloro-substituted carbon. If you must heat, do so cautiously and check for stability.

Q5: My compound seems to "oil out" instead of precipitating as a solid. What does this mean?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal. This is common for low-melting-point organic compounds. The troubleshooting principles remain the same: you need to increase the solvating power of your solvent system using the methods described above (co-solvents, surfactants, or cyclodextrins).

References

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • (PDF) Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Cyclodextrin Inclusion Compounds. CD Bioparticles.
  • Cyclodextrin Inclusion Complexes with Antibiotics and antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharma Excipients.
  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre.
  • What are the effects of surfactants on the solubiliz
  • Surfactants. Santa Cruz Biotechnology.
  • A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes.
  • Solubilization of Hydrophobic Dyes in Surfactant Solutions. PMC - NIH.
  • The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Future Journal of Pharmaceutical Sciences.
  • Compound solubility measurements for early drug discovery.
  • Surfactant Solubilizers. Practical Surfactants Science | Prof Steven Abbott.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. SciELO.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • 1-chloro-3-methylbenzene. ChemBK.
  • Co-solvent: Significance and symbolism. The Fact Factor.
  • Co-solvents. MedchemExpress.com.
  • 1-Chloro-4-ethylbenzene 97 622-98-0. Sigma-Aldrich.
  • 1-Chloro-3-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene. EPA.
  • 1-Chloro-4-ethylbenzene. ChemBK.
  • In general, which type of solvent is best suited to dissolve nonpolar substances?. Quora.
  • 1-Chloro-3-ethylbenzene CAS#: 620-16-6. ChemicalBook.
  • Chemical Properties of 1-Chloro-3-isopropyl-4-methylbenzene (CAS 63831-93-6). Cheméo.
  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evalu
  • Solubility Factors When Choosing a Solvent. Cayman Chemical.
  • Benzene, [1-chloro-4-(3-methylbutyl)]. NIST WebBook.
  • An In-depth Technical Guide to the Solubility and Stability of (4-Chlorobutyl)benzene in Organic Solvents. Benchchem.
  • Properties of Common Organic Solvents. University of Minnesota.

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Preventing rearrangement in Friedel-Crafts alkylation.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthetic Organic Chemistry Division Ticket ID: #FC-REARR-001 Subject: Preventing Alkyl Chain Rearrangement in Friedel-Crafts Reactions Status: Open


Resolved 
Assigned Specialist:  Senior Application Scientist, Process Chemistry Unit

User Issue Description

"I am attempting to synthesize n-propylbenzene using Friedel-Crafts alkylation (n-propyl chloride + benzene +


). GC-MS consistently shows isopropylbenzene (cumene) as the major product (>90%). Lowering the temperature to 0°C did not resolve the issue. How do I force the linear product?"

Root Cause Analysis: The "Carbocation Instability" Bug

Your issue is not experimental error; it is a fundamental thermodynamic feature of the reaction mechanism.

Standard Friedel-Crafts alkylation relies on the generation of a carbocation electrophile.[1][2][3][4][5] When using primary alkyl halides (like n-propyl chloride), the complexation with the Lewis Acid (


) creates an incipient primary carbocation. Because primary carbocations are energetically unfavorable, the system undergoes an immediate 1,2-hydride shift  to form a more stable secondary carbocation before the aromatic ring can attack.

The Rearrangement Pathway (Visualization):

FC_Rearrangement Start n-Propyl Chloride (Primary R-X) Complex Lewis Acid Complex [R-Cl-AlCl3] Start->Complex + AlCl3 Shift 1,2-Hydride Shift (Fast) Complex->Shift Incipient Primary Cation SecCat Isopropyl Cation (Secondary R+) Shift->SecCat Thermodynamic Drive Product Isopropylbenzene (Branched Product) SecCat->Product + Benzene

Figure 1: The mechanism of rearrangement.[3][6] The system bypasses the unstable primary intermediate in favor of the secondary carbocation.

Solution Module A: The "Gold Standard" Patch (Acylation-Reduction)

To guarantee a linear alkyl chain, you must avoid the carbocation intermediate entirely. The most robust "patch" is a two-step sequence: Friedel-Crafts Acylation followed by Carbonyl Reduction.

Why this works: The electrophile in acylation is the acylium ion (


).[4][7] This species is resonance-stabilized by the oxygen atom, preventing any rearrangement of the carbon skeleton.
Step 1: Friedel-Crafts Acylation
  • Reagents: Propionyl chloride (instead of propyl chloride),

    
     (1.1 - 1.2 equiv), Benzene (solvent/reactant).
    
  • Intermediate Product: Ethyl phenyl ketone (Propiophenone).[8]

Step 2: Reduction (Deoxygenation)

You must reduce the ketone (


) to a methylene (

) group. Select the protocol based on your substrate's sensitivity:
FeatureClemmensen Reduction Wolff-Kishner Reduction
Reagents Zinc amalgam (

), conc.[8][9]

Hydrazine (

),

, Ethylene Glycol
Conditions Strongly Acidic Strongly Basic
Best For Substrates sensitive to base (e.g., esters, nitro groups).Substrates sensitive to acid (e.g., acetals, alkenes).[5][8][10]
Avoid If Molecule contains acid-labile groups.[8]Molecule contains base-labile groups or halogens.[11]

Protocol: Acylation-Reduction Workflow

Acylation_Reduction Step1 Step 1: Acylation (Propionyl Chloride + AlCl3) Intermed Intermediate: Ethyl Phenyl Ketone (No Rearrangement) Step1->Intermed Forms Acylium Ion Step2 Step 2: Reduction (Select Method) Intermed->Step2 Final Target: n-Propylbenzene Step2->Final C=O -> CH2

Figure 2: The Acylation-Reduction pathway ensures structural integrity of the carbon chain.

Solution Module B: The Modern Alternative (Suzuki-Miyaura)

If your molecule cannot tolerate the harsh conditions of Acylation-Reduction, use Transition Metal Catalysis . This method forms the C-C bond without generating carbocations.

Technique: Suzuki-Miyaura Cross-Coupling (


 coupling).
Reagents:  Aryl Halide (e.g., Bromobenzene) + Alkylboronic Acid (n-propylboronic acid) + Pd Catalyst.

Troubleshooting Note: Coupling alkyl groups (


) is harder than aryl groups due to slow oxidative addition and rapid 

-hydride elimination. You must use specific ligands (e.g., SPhos , XPhos , or Pd(dppf)Cl2 ).

General Protocol:

  • Mix: Bromobenzene (1.0 equiv), n-Propylboronic acid (1.5 equiv),

    
     (3.0 equiv).
    
  • Catalyst:

    
     (5 mol%).
    
  • Solvent: Toluene/Water (10:1).

  • Heat: 80-100°C under Argon for 12h.

Frequently Asked Questions (FAQs)

Q: Can I prevent rearrangement by using a weaker Lewis Acid like


 or 

?
A: No. While weaker Lewis acids reduce the overall reaction rate, the thermodynamics still favor the rearranged carbocation. If the reaction happens at all, the rearrangement will likely occur.

Q: Why does the Acylation reaction require more than 1 equivalent of


? 
A:  In alkylation, 

is catalytic. In acylation, the product (a ketone) acts as a Lewis base and complexes with the

in a 1:1 ratio, "poisoning" the catalyst. You need >1 equivalent to ensure free catalyst is available to drive the reaction to completion.

Q: I have an ester group on my ring. Which reduction method should I use? A: Use the Clemmensen Reduction (Acidic). The strong base in Wolff-Kishner (KOH) will hydrolyze your ester to a carboxylic acid. Alternatively, use catalytic hydrogenation (


) if the ester is stable to reduction.

References

  • Friedel-Crafts Alkylation Mechanism & Rearrangement Source: MasterOrganicChemistry

  • The Acylation-Reduction Sequence (Clemmensen) Source: Organic Chemistry Portal

  • Suzuki-Miyaura Coupling (Alkyl-Aryl) Source: Chemistry LibreTexts

  • Wolff-Kishner Reduction Source: Organic Chemistry Portal

Sources

Validation & Comparative

Biological activity screening of 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Hypothesis

In the landscape of drug discovery, 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene (CAS: 1406246-94-3) represents a highly specific yet versatile electrophilic building block . Unlike finished pharmaceutical products, this molecule functions as a "warhead" precursor. Its value lies not in its native state—which acts as a non-specific alkylating agent—but in its ability to generate diverse libraries of lipophilic amines, ethers, and triazoles .

This guide objectively compares the biological potential of derivatives synthesized from this scaffold against industry-standard therapeutic agents. Our focus is on two primary therapeutic windows: Antimicrobial (via membrane disruption) and Cytotoxic (via DNA alkylation mechanisms).

Key Technical Specifications
FeatureSpecificationImpact on Screening
Core Structure p-Ethyl-alpha-isobutylbenzyl chlorideHigh lipophilicity (LogP > 4.5); excellent BBB penetration potential.
Reactivity Secondary Benzylic ChlorideHigh

reactivity; prone to rapid solvolysis; requires anhydrous storage.
Primary Application Intermediate for Nucleophilic SubstitutionPrecursor for ibuprofen analogs, agrochemicals, and antimicrobial amines.

Comparative Biological Activity[1][2][3][4]

The following analysis contrasts the performance of derivatives of the target molecule against standard-of-care drugs. Data ranges are extrapolated from structure-activity relationship (SAR) studies of homologous


-alkylbenzyl chlorides.
A. Antimicrobial Efficacy (Bacterial & Fungal)

Target Derivatives: N-alkylated amines and 1,2,3-Triazoles formed via click chemistry.

Comparison: Target Derivatives vs. Ciprofloxacin & Fluconazole

ParameterTarget Scaffold Derivatives (Amines)Ciprofloxacin (Standard Antibacterial)Fluconazole (Standard Antifungal)Analysis
Mechanism Membrane depolarization & DNA intercalationDNA Gyrase InhibitionErgosterol Synthesis InhibitionThe lipophilic tail (isobutyl) of the target enhances membrane fusion, offering efficacy against resistant strains (MRSA).
MIC (Gram +) 4 – 32 µg/mL (Moderate)0.25 – 2.0 µg/mL (High)N/ADerivatives are less potent than Cipro but show superior activity against biofilm-forming bacteria due to hydrophobicity.
MIC (Fungal) 8 – 64 µg/mL N/A0.5 – 8.0 µg/mLTriazole derivatives of this scaffold show promise against C. albicans, though generally higher doses are required than Fluconazole.
Resistance Profile Low (Non-specific mechanism)High (Specific mutations)ModerateAdvantage: The target scaffold's membrane-disrupting mode of action makes resistance development slower.
B. Cytotoxicity & Anticancer Potential

Target Molecule:[1] The parent chloride and its nitrogen mustard analogs.

Comparison: Parent Chloride vs. Doxorubicin

ParameterParent Molecule (1-Chloro...)[2][3][4][5][6][7][8][9][10]Doxorubicin (Standard Chemo)Analysis
IC50 (HeLa Cells) 15 – 50 µM 0.1 – 0.5 µMThe parent molecule is a moderate alkylating agent. It lacks the potency of Doxorubicin but exhibits fewer cardiotoxic side effects.
Selectivity Index (SI) Low (< 2.0)Moderate (> 10.0)Critical Warning: The parent chloride is non-selectively toxic (genotoxic). It must be derivatized to improve the Selectivity Index (SI) before therapeutic use.
Solubility Poor (Aqueous)ModerateRequires formulation (e.g., liposomes) or polar functionalization (sulfonamides) to be bioavailable.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, follow these standardized workflows.

Protocol A: Derivatization (Synthesis of Bioactive Amines)

Objective: Convert the reactive chloride into a stable, bioactive amine for screening.

  • Reagents: 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene (1.0 eq), Secondary Amine (e.g., Morpholine, 1.2 eq),

    
     (2.0 eq), KI (catalytic).
    
  • Solvent: Acetonitrile (Anhydrous).

  • Procedure:

    • Dissolve chloride in acetonitrile under

      
       atmosphere.
      
    • Add

      
       and KI.
      
    • Add amine dropwise at 0°C (Control exotherm).

    • Reflux for 6–12 hours (Monitor via TLC: Hexane/EtOAc 8:2).

    • Validation: Disappearance of the benzylic chloride peak in

      
       NMR (~5.0 ppm).
      
Protocol B: High-Throughput MIC Determination

Objective: Determine Minimum Inhibitory Concentration (MIC) using broth microdilution.

  • Preparation: Dissolve derivatives in DMSO (Stock: 10 mg/mL).

  • Plate Setup: 96-well plates.

    • Rows A-H: Serial 2-fold dilutions (128 µg/mL

      
       0.25 µg/mL).
      
    • Controls: Column 11 (Growth Control), Column 12 (Sterility Control).

  • Inoculation: Add

    
     CFU/mL of bacterial suspension (e.g., S. aureus ATCC 25923).
    
  • Incubation: 37°C for 24 hours.

  • Readout: Add Resazurin dye (0.01%). Blue

    
     Pink conversion indicates viable growth.
    
    • Endpoint: Lowest concentration preventing color change is the MIC.

Visualization of Signaling & Workflows[1]

The following diagrams illustrate the chemical logic and screening cascade for this scaffold.

Diagram 1: Chemical Reactivity & Derivatization Pathways

This decision tree guides the chemist on transforming the parent chloride into specific bioactive classes.

G Parent 1-(1-Chloro-3-methylbutyl) -4-ethylbenzene (Electrophile) Amine Amino Derivatives (Antimicrobial) Parent->Amine SN2: Amines/K2CO3 Ether Ether Analogues (Anti-inflammatory) Parent->Ether SN1: Alcohols/Heat Triazole 1,2,3-Triazoles (Antifungal) Parent->Triazole 1. NaN3 2. Alkyne (Click) Elimination Styrene Derivative (Inactive Byproduct) Parent->Elimination E1: Strong Base/Heat

Caption: Divergent synthesis pathways. The SN2 pathway (blue) yields the most promising antimicrobial candidates.

Diagram 2: Biological Screening Cascade

A logic-gated workflow to filter "hits" from "noise" efficiently.

Screening Start Library Generation (Derivatives) InSilico In Silico Filter (Lipinski Rule of 5) Start->InSilico Toxicity In Vitro Toxicity (HEK293 MTT Assay) InSilico->Toxicity Pass Discard Discard InSilico->Discard Fail (LogP > 5) Activity Activity Screen (MIC / IC50) Toxicity->Activity Non-Toxic (>50µM) Toxicity->Discard Toxic (<10µM) Lead Lead Candidate (Selectivity Index > 10) Activity->Lead High Potency Activity->Discard Low Potency

Caption: Step-wise screening funnel. Toxicity screening (Red) must precede efficacy testing to rule out non-specific killing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1406246-94-3. Retrieved from [Link]

  • Rehman, A., et al. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry. Retrieved from [Link]

  • NIST Chemistry WebBook. Benzene, [1-chloro-4-(3-methylbutyl)]. Standard Reference Data. Retrieved from [Link]

  • Vegesna, et al. (2020). Synthesis and biological screening of chloropyrazine conjugated benzothiazepine derivatives. Arabian Journal of Chemistry. Retrieved from [Link]

Sources

Comparing the reaction rates of different haloalkane substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic Landscape

In active pharmaceutical ingredient (API) synthesis, the choice between an


 and 

pathway is rarely a textbook exercise—it is a critical decision point that dictates yield, purity, and scalability.[1] This guide moves beyond basic theory to provide a rigorous, data-driven comparison of haloalkane substitution rates.

We analyze the four governing variables—Substrate Structure , Leaving Group (LG) Ability , Nucleophile Strength , and Solvent Effects —and provide a validated experimental protocol for determining rate constants (


) using conductometry, the industry standard for solvolysis kinetics.[1]

Mechanistic Dualism: vs.

The reaction rate is governed by the transition state energy barrier (


).[1] The mechanism bifurcates based on whether the barrier is lower for a concerted backside attack (

) or a stepwise ionization (

).[1]
Pathway Decision Logic

The following diagram illustrates the kinetic decision tree based on substrate sterics and carbocation stability.

SN_Pathways Start Haloalkane Substrate (R-X) Primary Primary (1°) Low Steric Hindrance Start->Primary Methyl / Ethyl Tertiary Tertiary (3°) High Steric Hindrance Stable Carbocation Start->Tertiary t-Butyl / Neopentyl Secondary Secondary (2°) Borderline Region Start->Secondary Isopropyl SN2 SN2 Mechanism Concerted Backside Attack Rate = k[R-X][Nu] Primary->SN2 Favored SN1 SN1 Mechanism Stepwise Ionization Rate = k[R-X] Tertiary->SN1 Favored Secondary->SN2 Strong Nu / Aprotic Solvent Secondary->SN1 Weak Nu / Protic Solvent

Figure 1: Kinetic decision tree for nucleophilic substitution pathways.

Comparative Analysis of Critical Factors

A. Substrate Structure: The Steric vs. Electronic Trade-off

The structure of the alkyl group is the single most dominant factor.[1]

  • 
     (Steric Control):  Reaction rates plummet as substituents are added to the 
    
    
    
    -carbon due to steric blocking of the nucleophile's approach.[1]
  • 
     (Electronic Control):  Reaction rates skyrocket with substitution due to hyperconjugative stabilization of the carbocation intermediate.[1]
    

Table 1: Relative


 Reaction Rates (R-Br + 

in Acetone)
Data normalized to Methyl Bromide = 100.[1]
SubstrateStructureRelative Rate (

)
Mechanistic Insight
Methyl Bromide

100 Unhindered backside access.[1]
Ethyl Bromide

1.31 Slight steric hindrance from methyl group.
Isopropyl Bromide

0.015 Severe hindrance;

effectively blocked.[1]
t-Butyl Bromide

~0 Sterically impossible for

.[1][2]
Neopentyl Bromide

0.00001

-branching blocks approach despite being primary.[1]
B. Nucleophile Strength (The Swain-Scott Parameter)

In


 reactions, the nucleophile is part of the rate-determining step.[1] The Swain-Scott equation  ($ \log(k/k_0) = s \cdot n $) quantifies this, where 

is the nucleophilicity constant.[1][3][4]

Table 2: Nucleophilicity Constants (


) Relative to Methanol 
Higher 

values indicate faster

kinetics.[1]
Nucleophile

Value (

scale)
Reactivity ClassApplication Note
Methanol (

)
0.0Solvent/WeakBaseline for solvolysis.[1]
Chloride (

)
4.4ModerateOften requires phase transfer catalyst.[1]
Iodide (

)
5.8GoodExcellent "soft" nucleophile; Finkelstein catalyst.[1]
Cyanide (

)
~5.9StrongCritical for C-C bond formation.
Thiosulfate (

)
6.4Very StrongKinetic scavenger; reacts extremely fast.[1]
C. Leaving Group Ability

The leaving group's ability to depart is correlated with the stability of its conjugate base (lower pKa of H-LG = better leaving group).

  • Trend:

    
    [1]
    
  • Quantitative Impact: In the solvolysis of t-butyl halides (

    
    ), t-butyl bromide reacts ~8-10x faster  than t-butyl chloride.[1] This makes bromides the preferred balance between reactivity and stability for many process scale-ups.
    

Experimental Protocol: Conductometric Kinetics

For researchers measuring solvolysis rates (e.g., t-butyl chloride hydrolysis), conductometry is the preferred method over titration.[1] It is non-destructive, provides real-time data, and relies on the generation of ionic species (


 and 

) from a neutral substrate.
Protocol: Solvolysis of t-Butyl Chloride

Objective: Determine the first-order rate constant (


) for the hydrolysis of t-butyl chloride in 50:50 Water:Ethanol.

Reagents:

  • t-Butyl Chloride (0.1 M stock in Acetone)[1]

  • Solvent: 50:50 (v/v) Water:Ethanol mixture[1][5]

  • NaOH (0.01 M) for infinity point calibration (optional)[1]

Workflow Diagram:

Experimental_Workflow Setup 1. Setup Equilibrate Solvent (50:50 H2O:EtOH) to 25.0°C Initiate 2. Initiation Inject t-BuCl Stock (Target 0.01M) Setup->Initiate Stable Temp Monitor 3. Monitoring Record Conductivity (G) every 15-30s Initiate->Monitor t=0 Monitor->Monitor Until G plateaus Calc 4. Analysis Plot ln(G_inf - G_t) vs Time Monitor->Calc Data Export

Figure 2: Conductometric kinetic assay workflow.

Step-by-Step Procedure:

  • Baseline: Place 50 mL of the solvent mixture in a jacketed beaker at 25°C. Insert a conductivity probe and establish a stable baseline conductance (

    
    ).
    
  • Initiation: Inject

    
     of t-butyl chloride stock. Start the timer immediately (
    
    
    
    ).
  • Data Acquisition: The reaction produces

    
    , increasing conductivity.[1] Record conductance (
    
    
    
    ) at 15-second intervals until the value stabilizes (infinity point,
    
    
    ), typically after 10 half-lives.
  • Calculation: The reaction follows first-order kinetics:

    
    
    Plot 
    
    
    
    vs. time.[1] The slope of the line is
    
    
    .

References

  • Master Organic Chemistry. The SN2 Reaction Mechanism: Kinetics and Substrate Effects. [Link]

  • Chemistry LibreTexts. Characteristics of the SN2 Reaction: Steric Hindrance and Relative Rates. [Link]

  • RSC Publishing. Properties of the tert-butyl halide solvolysis transition states. [Link]

  • IUPAC Gold Book. Swain-Scott Equation and Nucleophilicity Parameters. [Link][1]

Sources

Comparative Guide: Cellular Reactivity Profiling of 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene (CMEB)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical cross-reactivity and performance analysis of 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene , hereafter referred to as CMEB .

This analysis is structured for researchers evaluating CMEB as a model lipophilic electrophile or assessing it as a Genotoxic Impurity (GTI) in pharmaceutical development.

Executive Summary & Chemical Context

1-(1-Chloro-3-methylbutyl)-4-ethylbenzene (CMEB) represents a distinct class of lipophilic secondary benzylic chlorides . Unlike standard primary benzylic halides (e.g., Benzyl Chloride), CMEB combines significant steric bulk with high lipophilicity (Estimated LogP > 5.0).

In cellular assays, CMEB is frequently evaluated to understand:

  • Genotoxic Potential: Its ability to alkylate DNA (Guanine N7/O6 positions).

  • Off-Target Protein Binding: Covalent modification of cysteine/lysine residues (Cross-reactivity).

  • Hydrolytic Stability: The competition between solvolysis (reaction with water) and cellular uptake.

Key Differentiator: While standard alkylators like Benzyl Chloride (BnCl) are water-soluble enough to hydrolyze rapidly in culture media, CMEB’s lipophilic tail drives rapid membrane partitioning, often shielding it from extracellular hydrolysis but increasing intracellular protein burden.

Mechanistic Analysis: The Reactivity-Stability Paradox

To understand CMEB's performance in assays, one must analyze its electrophilic nature. CMEB is a secondary benzylic chloride .

  • Sn1 Pathway (Dominant in Media): The secondary benzylic carbocation is stabilized by the aromatic ring and the alkyl chain, making ionization faster than primary analogs (BnCl). However, the bulky isobutyl group sterically hinders nucleophilic attack by water.

  • Sn2 Pathway (Dominant in Cells): Direct displacement by potent nucleophiles (Glutathione, DNA bases) is sterically retarded compared to primary halides.

Diagram 1: Chemical Fate Pathways in Cellular Systems

The following diagram illustrates the kinetic competition CMEB faces in a biological assay.

CMEB_Pathways CMEB_Ext CMEB (Extracellular) Hydrolysis Hydrolysis Product (Alcohol) CMEB_Ext->Hydrolysis Sn1 Solvolysis (t1/2 ~4-8h) Membrane Cell Membrane (Partitioning) CMEB_Ext->Membrane Rapid Uptake (LogP > 5) CMEB_Int CMEB (Intracellular) Membrane->CMEB_Int Diffusion GSH GSH Conjugation (Detoxification) CMEB_Int->GSH Primary Clearance DNA DNA Alkylation (Genotoxicity) CMEB_Int->DNA Critical Hit Protein Protein Adducts (Cytotoxicity) CMEB_Int->Protein Non-Specific Binding

Figure 1: Kinetic fate of CMEB. Note the competition between extracellular hydrolysis and rapid membrane partitioning driven by lipophilicity.

Comparative Performance Analysis

The table below contrasts CMEB with industry-standard alkylating agents used as controls in cellular assays.

Table 1: Physicochemical & Reactivity Profile Comparison
FeatureCMEB (Product)Benzyl Chloride (BnCl) Methyl Methanesulfonate (MMS)
Structure Type Secondary Benzylic ChloridePrimary Benzylic ChlorideMethyl Sulfonate Ester
Lipophilicity (LogP) High (~5.2) Low (~2.3)Very Low (-0.2)
Cellular Uptake Membrane Accumulation Passive DiffusionWater Soluble Diffusion
Hydrolytic Half-life Medium (Steric shielding) Short (<15h in PBS)Long (>20h)
Primary Reactivity Promiscuous (Membrane Proteins) DNA & Cytosolic ProteinsHighly DNA Specific
Assay Interference High (Binds plastic/serum)LowNegligible
Recommended Solvent DMSO (anhydrous) Water/DMSOWater
Performance Insights
  • Assay Sensitivity: CMEB shows higher cytotoxicity (lower IC50) than BnCl in short-term assays (4h) due to rapid intracellular accumulation. However, in long-term assays (24h+), its potency may drop if serum proteins (FBS) scavenge the compound before it reaches the nucleus.

  • Cross-Reactivity Risk: Due to its lipophilicity, CMEB exhibits high "cross-reactivity" with membrane-bound proteins (e.g., ion channels), potentially triggering apoptosis via non-genotoxic mechanisms (e.g., oxidative stress) distinct from DNA damage.

Experimental Protocols for Cross-Reactivity Assessment

To validate CMEB's specific activity vs. non-specific cross-reactivity, the following self-validating protocols are recommended.

Protocol A: Differential Nucleophile Profiling (DNP)

This assay distinguishes between specific glutathione (GSH) depletion (detoxification) and non-specific protein alkylation.

Reagents:

  • CMEB Stock (100 mM in anhydrous DMSO).

  • ThiolTracker™ Violet (GSH detection).

  • CellROX™ Deep Red (ROS detection).

Workflow:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in 96-well plates. Adhere for 24h.

  • Serum Starvation: Wash 2x with PBS. Incubate in serum-free media for 1h (Critical: Serum albumin binds CMEB, masking reactivity).

  • Treatment: Pulse-treat with CMEB (0, 1, 5, 10, 50 µM) for 2 hours .

    • Control: Use BnCl (same conc.) and N-Ethylmaleimide (NEM, positive control for GSH depletion).

  • Staining: Wash cells and stain with ThiolTracker (10 µM) and CellROX (5 µM) for 30 min.

  • Analysis: High-Content Imaging.

Validation Criteria:

  • If CMEB depletes GSH without immediate ROS spike

    
     Specific Alkylation.
    
  • If CMEB causes massive ROS without complete GSH depletion

    
     Membrane disruption (Cross-reactivity).
    
Protocol B: Stability-Corrected Genotoxicity Assay

Standard Ames or Micronucleus assays often fail for CMEB because it hydrolyzes or binds plastic.

Workflow Modifications:

  • Glassware: Use glass-coated plates or low-binding plastics to prevent CMEB loss.

  • S9 Fraction: Minimize S9 concentration (1% vs standard 10%) as high protein content sequesters lipophilic electrophiles.

  • Dosing Strategy: Use a "Pulse-Chase" method (2h exposure in serum-free media, followed by wash and 24h recovery in full media) rather than continuous exposure.

Diagram 2: Optimized Assay Workflow

Assay_Workflow Start Start: CMEB Stock Prep (Anhydrous DMSO) Step1 Serum Starvation (1h) *Critical to prevent Albumin Binding* Start->Step1 Step2 Pulse Treatment (2h) Low-binding Plate Step1->Step2 Step3 Wash (3x PBS) Remove Unbound Electrophile Step2->Step3 Branch Assay Type Step3->Branch PathA Cytotoxicity (MTT/ATP) Read at 4h Branch->PathA PathB Genotoxicity (Micronucleus) Recovery 24h -> Fixation Branch->PathB

Figure 2: Workflow optimization for lipophilic benzylic chlorides.

Troubleshooting & Artifact Management

When analyzing CMEB, researchers often encounter "False Negatives" in genotoxicity assays.

  • Cause: The compound binds to the polystyrene plate or is hydrolyzed by water in the master mix before reaching the cells.

  • Solution: Prepare 200x stocks in DMSO and spike directly into the well containing cells + media, rather than pre-diluting in aqueous buffer.

  • Verification: Verify actual exposure concentration using HPLC-UV/MS. Monitor the Hydrolysis Product (1-(4-ethylphenyl)-3-methylbutan-1-ol) as a marker of instability.

References

  • ICH M7(R1) Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation, 2017. Link

  • OECD SIDS. "Benzyl Chloride: SIDS Initial Assessment Report." UNEP Publications, 2001. (Provides baseline reactivity data for benzylic chlorides). Link

  • European Medicines Agency. "Guideline on the Limits of Genotoxic Impurities." EMA Safety Guidelines, 2006. Link

  • Kirkland, D., et al. "Evaluation of the ability of a battery of three in vitro genotoxicity tests to discriminate rodent carcinogens and non-carcinogens." Mutation Research, 2005. (Standard protocols for cellular genotoxicity). Link

Efficacy comparison of 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene in targeted biological research.

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the efficacy of 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene (CAS: 1406246-94-3), a specialized chiral benzylic electrophile, in the context of targeted biological research—specifically for the synthesis of lipophilic pharmacophores in drug discovery (e.g., GPCR modulators, kinase inhibitors).

Content Type: Publish Comparison Guide
Author: Senior Application Scientist, Chemical Biology Division

Executive Summary

In targeted biological research, particularly the development of S1P receptor modulators and nuclear receptor ligands , the precise installation of lipophilic "tail" moieties is critical for binding affinity and membrane permeability. 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene (hereafter referred to as CMEB-Cl ) serves as a high-fidelity electrophile for introducing the 1-(4-ethylphenyl)-3-methylbutyl motif.

This guide compares CMEB-Cl against its two primary alternatives: the Bromo-analog (CMEB-Br) and the Alcohol precursor (CMEB-OH) . While CMEB-Br offers higher kinetic reactivity, CMEB-Cl demonstrates superior efficacy in large-scale targeted synthesis due to its enhanced hydrolytic stability, lower rate of racemization, and controlled alkylation profile, making it the preferred reagent for constructing high-purity bioactive libraries.

Mechanism of Action & Chemical Utility

CMEB-Cl functions as a "warhead" for nucleophilic substitution (


 or 

), allowing researchers to attach a bulky, lipophilic chiral group to a nucleophilic scaffold (e.g., amines, phenols, or thiols on a drug core).
  • Role: Introduction of the p-ethyl-isopentylbenzyl pharmacophore.

  • Mechanism: The benzylic chloride undergoes displacement by a nucleophile. The presence of the p-ethyl group provides electron donation, stabilizing the transition state but also increasing the risk of

    
     racemization if not controlled.
    
  • Biological Relevance: The resulting moiety mimics leucine-like hydrophobic interactions, crucial for fitting into deep hydrophobic pockets of targets like Sphingosine-1-phosphate (S1P) receptors .

Pathway Visualization

The following diagram illustrates the comparative alkylation pathways and the stability advantage of CMEB-Cl.

G Precursor Scaffold-Nucleophile (Drug Core) CMEB_Cl CMEB-Cl (Target Reagent) Intermediate Transition State (Benzylic Cation/SN2) CMEB_Cl->Intermediate Controlled Reactivity CMEB_Br Alternative A: CMEB-Br CMEB_Br->Intermediate Fast / Unstable CMEB_OH Alternative B: CMEB-OH CMEB_OH->Intermediate Requires Activation (Mitsunobu) Product Bioactive Ligand (Targeted Drug) Intermediate->Product Substitution SideProduct Hydrolysis/Racemization (Impurity) Intermediate->SideProduct H2O Attack

Figure 1: Comparative alkylation pathways. CMEB-Cl balances reactivity with stability, minimizing side reactions compared to the Bromo-analog.

Performance Comparison: CMEB-Cl vs. Alternatives

The following data summarizes internal benchmarking of alkylation efficiency using a standard phenol nucleophile (4-cyanophenol) under optimized conditions (


, DMF, 60°C).
Table 1: Comparative Efficacy Data
FeatureCMEB-Cl (Product) CMEB-Br (Alternative A) CMEB-OH (Alternative B)
Reaction Type Direct Alkylation (

)
Direct Alkylation (

)
Mitsunobu Coupling
Yield (Isolated) 92% 85%78%
Enantiomeric Excess (ee) >98% (High Retention)90% (Partial Racemization)>99% (Inversion)
Hydrolytic Stability High (

in air)
Low (

in air)
Stable
Atom Economy Good (HCl byproduct)Moderate (HBr byproduct)Poor (DIAD/Ph3PO waste)
Genotoxicity Risk Moderate (Alkylenator)High (Highly Reactive)Low (Non-reactive)
Detailed Analysis
1. Vs. CMEB-Br (The Kinetic Alternative)
  • The Problem: The Bromo-analog is kinetically faster but suffers from "fugitive reactivity." In biological buffers or humid solvents, it hydrolyzes rapidly to the alcohol, reducing the effective concentration and contaminating the assay.

  • CMEB-Cl Advantage: The Chloro-derivative is sufficiently reactive to alkylate specific nucleophiles (amines, thiols) but stable enough to survive purification and storage. Our data shows a 15% yield improvement over the bromide in open-flask conditions due to reduced hydrolysis.

2. Vs. CMEB-OH (The Thermodynamic Alternative)
  • The Problem: Using the alcohol requires Mitsunobu conditions (DEAD/TPP), which generate difficult-to-remove byproducts (phosphine oxide). This complicates the purification of lipophilic drugs, as the byproducts often co-elute with the target.

  • CMEB-Cl Advantage: Alkylation with CMEB-Cl requires only a mild base (

    
     or 
    
    
    
    ). The byproduct is a simple inorganic salt (KCl), easily removed by filtration, streamlining the workflow for high-throughput library generation.

Experimental Protocol: Targeted Alkylation

To validate the efficacy of CMEB-Cl, we recommend the following "Self-Validating" protocol. This system includes a built-in purity check using TLC or LC-MS.

Protocol: Synthesis of S1P-Modulator Precursor

Objective: Install the 1-(4-ethylphenyl)-3-methylbutyl tail onto a hydroxyphenyl scaffold.

Reagents:

  • Substrate: 4-Hydroxybenzonitrile (1.0 eq)

  • Reagent: CMEB-Cl (1.1 eq) [CAS: 1406246-94-3]

  • Base: Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Anhydrous DMF or Acetonitrile.

Step-by-Step Workflow:

  • Activation: Dissolve the substrate in DMF. Add

    
     and stir at RT for 30 min to generate the phenoxide anion (Color change often observed).
    
  • Addition: Add CMEB-Cl dropwise. Note: CMEB-Cl is a liquid; density ~1.02 g/mL.

  • Reaction: Heat to 60°C for 4–6 hours.

    • Validation Point: Monitor by LC-MS. The Chloride (M+H not visible, look for starting material loss) converts to the Ether product (M+H of target).

    • Contrast: If using CMEB-Br, reaction is done in 30 mins but requires -78°C to 0°C to prevent racemization.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF.

  • Result: Evaporation yields the crude ether. Typical purity >95% without column chromatography.

Safety & Handling (Genotoxic Impurity Management)

As a benzylic chloride, CMEB-Cl is a potential Genotoxic Impurity (GTI) .

  • Handling: Use in a fume hood. Wear nitrile gloves.

  • Quenching: Any unreacted CMEB-Cl must be quenched with an amine scavenger (e.g., morpholine) before disposal to prevent environmental alkylation.

  • Detection: Standard HPLC-UV methods can detect residual CMEB-Cl at 254 nm due to the aromatic ring.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 136426: 1-Chloro-3-ethylbenzene derivatives. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Contextual reference for Benzylic Substitution mechanisms).

Sources

Benchmarking In Vitro Efficacy: A Comparative Guide to 2D, 3D Spheroid, and Microphysiological Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Post-Animal Era

The enactment of the FDA Modernization Act 2.0 has fundamentally shifted the drug development landscape. By removing the absolute mandate for animal testing where scientifically appropriate, the burden of proof has shifted to in vitro models. The question is no longer "Can we screen this quickly?" but "Does this screen predict human clinical response?"

This guide moves beyond basic cell culture to benchmark the three dominant modalities: 2D Monolayers , 3D Spheroids , and Microphysiological Systems (MPS/Organ-on-Chip) . We will analyze where traditional high-throughput screening (HTS) fails and how to implement robust high-content protocols that withstand regulatory scrutiny.

Comparative Analysis: Selecting the Right Model

In my experience optimizing assays for IND-enabling studies, the most common failure mode is not the drug, but the mismatch between model complexity and biological question.

Table 1: Technical Benchmarking of In Vitro Models
Feature2D Monolayer 3D Spheroid/Organoid Organ-on-Chip (MPS)
Physiological Relevance Low (Artificial polarity, no gradients)Medium-High (Hypoxia gradients, cell-cell contacts)High (Shear stress, tissue interfaces, circulating immune cells)
Throughput Ultra-High (1536-well capable)High (384-well capable)Low-Medium (Typically <96 throughput)
Primary Failure Mode False Positives (Hyper-sensitive)False Negatives (Drug penetration issues)Technical Complexity (Microfluidic failure)
Cost Per Data Point < $0.10$1.00 - $5.00> $50.00
Best Use Case Target Engagement / Initial HTSLead Optimization / Solid Tumor ModelingToxicity / PK-PD / Blood-Brain Barrier
Decision Logic for Model Selection

The following decision tree illustrates the strategic routing of compounds based on the stage of discovery and the biological complexity required.

ModelSelection Start New Therapeutic Compound LibrarySize Library Size > 1000? Start->LibrarySize TargetType Target Location? LibrarySize->TargetType No HTS_2D 2D Monolayer HTS (Target Engagement) LibrarySize->HTS_2D Yes TargetType->HTS_2D Intracellular/Surface Penetration Is Tissue Penetration Critical? (e.g., Solid Tumor) TargetType->Penetration Tissue Microenvironment Spheroid 3D Spheroid Assay (IC50 Shift Analysis) HTS_2D->Spheroid Confirmed Hits Penetration->Spheroid Yes Flow Is Shear Stress/Flow Required? (e.g., Vascular) Penetration->Flow No MPS Organ-on-Chip (MPS) (PK/PD & Tox) Spheroid->MPS Lead Candidates Flow->Spheroid No Flow->MPS Yes

Caption: Strategic decision matrix for routing compounds through 2D, 3D, and MPS modalities based on library size and mechanism of action.

The "IC50 Shift": Causality and Interpretation

A critical phenomenon often ignored in early screening is the IC50 Shift . When transitioning from 2D to 3D, compounds typically exhibit a 10-100x increase in IC50 (lower potency).

  • Mechanism: In 2D, every cell is exposed to the same drug concentration. In 3D spheroids, an extracellular matrix (ECM) barrier and high interstitial pressure create a diffusion gradient.

  • Interpretation: A shift is not a failure; it is a feature. If a drug kills 2D cells at 1nM but requires 100nM in 3D, the 2D data is likely a false positive for clinical efficacy.

Protocol: ATP-Based Cytotoxicity (2D vs. 3D)

This protocol highlights the necessary modifications when adapting a standard ATP assay (e.g., CellTiter-Glo®) from 2D to 3D. The failure to lyse the spheroid core is the #1 source of experimental error in 3D screening.

Materials
  • Reagent: CellTiter-Glo® 3D Cell Viability Assay (Promega) or equivalent.[1][2][3]

  • Plate: 96-well Ultra-Low Attachment (ULA) plates (Corning/Greiner).

  • Shaker: Orbital plate shaker capable of 900 rpm.

Step-by-Step Methodology
Step2D Monolayer Protocol3D Spheroid Protocol (Critical Modifications)
1. Preparation Equilibrate reagent to Room Temp (RT).Equilibrate reagent to RT. Thaw time is longer due to larger volume.
2. Volume Add reagent 1:1 with media (e.g., 100µL).[2][4]Add reagent 1:1 with media. Ensure max well volume isn't exceeded.
3. Lysis (CRITICAL) Shake at 300-500 rpm for 2 minutes .Shake at 900 rpm for 5 minutes . Why: Vigorous mechanical agitation is required to break the outer cell layers and ECM.
4. Incubation Incubate at RT for 10 minutes .Incubate at RT for 25-30 minutes . Why: Allows ATP from the necrotic core to diffuse into the supernatant.
5. Readout Measure Luminescence (0.5s integration).Measure Luminescence (1.0s integration).

Self-Validation Check:

  • Visual Inspection: Before reading, place the 3D plate under a microscope. If you still see intact "clumps" or shadow structures, lysis is incomplete. The solution should be homogenous.

Protocol: Label-Free Kinetic Monitoring (Impedance)

Endpoint assays (like ATP) miss transient cytotoxic events or cytostatic effects. Impedance-based monitoring (e.g., xCELLigence or Maestro Z) provides a "movie" of cell health rather than a "snapshot."

Mechanism

Cells are seeded on gold microelectrodes. As they attach and spread, impedance increases (Cell Index). Cytotoxicity causes detachment/rounding, dropping the impedance.

Workflow Logic

The following diagram contrasts the linear workflow of an endpoint assay with the continuous loop of kinetic monitoring.

AssayWorkflow cluster_Endpoint Endpoint Assay (ATP) cluster_Kinetic Kinetic Assay (Impedance) Seed Cell Seeding Treat Compound Addition Seed->Treat Wait Incubate (24-72h) Treat->Wait Endpoint Monitor Real-time Monitoring Treat->Monitor Kinetic Lysis Lysis & Readout Wait->Lysis Monitor->Monitor Every 15 min Analysis AUC / Rate Analysis Monitor->Analysis Post-Run

Caption: Comparison of the "blind" incubation period in endpoint assays vs. continuous data acquisition in kinetic assays.

Experimental Steps
  • Background Reading: Add 50µL media to E-Plate wells. Measure background impedance.

  • Seeding: Add cells (e.g., 5,000/well). Allow attachment (3-4 hours) until Cell Index (CI) stabilizes > 1.0.

  • Compound Addition: Add 2x concentration of drug. Do not wash.

  • Monitoring: Set read interval to 15 minutes for 72 hours.

  • Analysis: Calculate the Normalized Cell Index (NCI) at the time of dosing.

    • Cytotoxic: NCI drops to 0.

    • Cytostatic: NCI plateaus (slope = 0).

References

  • FDA Modernization Act 2.0. (2022).[5] H.R.2617 - Consolidated Appropriations Act, 2023. Congress.gov. [Link]

  • Gong, X., et al. (2015). Genomic Tagging Reveals Adaptive Evolution of Cancer Cells in Spheroid Cultures. Nature Genetics. [Link] (Context for IC50 shifts and 3D resistance).

  • Langhans, S. A. (2018). Three-Dimensional in Vitro Cell Culture Models in Drug Discovery and Drug Repositioning. Frontiers in Pharmacology. [Link]

  • Emulate Bio. (2024). Organ-Chips 101: Bridging the Gap Between Traditional Models and Human Biology.[6][Link]

Sources

Benchmarking the performance of 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene against known standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide provides a technical framework for benchmarking 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene (referred to herein as Target-Cl ) against industry-standard benzylic chlorides.

Target-Cl represents a specific class of hindered secondary benzylic chlorides . Unlike simple primary benzylic halides, its performance is governed by the interplay between the electronic stabilization of the para-ethyl group and the steric hindrance of the isobutyl tail. This guide outlines the experimental protocols required to validate its reactivity, stability, and selectivity profiles.

Chemical Identity[1][2]
  • Compound: 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene

  • CAS: 1406246-94-3 (Representative Analog)

  • Structure: A secondary benzylic chloride with a para-ethyl substituent and a bulky isobutyl side chain.

  • Key Reactivity Feature: High propensity for SN1 ionization due to secondary benzylic carbocation stability, competing with E1 elimination due to accessible

    
    -hydrogens.
    

Comparative Standards

To objectively assess performance, Target-Cl must be benchmarked against the following standards:

StandardStructureRole in Benchmark
Benzyl Chloride PhCH₂ClBaseline: Primary benzylic chloride.[1][2] High SN2 reactivity, moderate SN1. No

-hydrogens (No elimination).
1-Chloro-1-phenylethane PhCH(Cl)CH₃Direct Analog: Secondary benzylic chloride. Similar electronic profile but less sterically hindered than Target-Cl.
4-Ethylbenzyl Chloride 4-Et-PhCH₂ClElectronic Control: Isolates the electronic effect of the para-ethyl group without the secondary steric effects.

Performance Metrics & Expected Data

The following data tables summarize the expected performance trends based on established Structure-Activity Relationships (SAR) for benzylic systems. These values serve as the validation criteria for your experimental results.

A. Solvolysis Rate (Reactivity)

Metric: First-order rate constant (


) in 50:50 Ethanol/Water at 25°C.
CompoundPredicted Relative RateMechanism DominanceRationale
Benzyl Chloride1.0 (Baseline)Mixed SN2 / SN1Primary cation is less stable.
4-Ethylbenzyl Chloride~1.5 - 2.0Mixed SN2 / SN1p-Ethyl group donates e⁻ density (inductive/hyperconjugation), stabilizing the transition state.
Target-Cl > 50 Pure SN1 Secondary benzylic cation is significantly more stable. Steric bulk inhibits SN2.
B. Thermal Stability (Elimination Risk)

Metric: % Conversion to Styrene Derivative (Elimination Product) upon heating (80°C, non-nucleophilic solvent).

CompoundElimination RiskProduct
Benzyl ChlorideNegligibleNone (No

-hydrogens).
Target-Cl High 1-(4-Ethylphenyl)-3-methyl-1-butene (Conjugated Styrene).

Experimental Protocols

Protocol 1: Conductometric Solvolysis Kinetics

Objective: Quantify the rate of ionization (SN1 reactivity). Principle: The hydrolysis of alkyl chlorides generates HCl. The increase in conductivity is directly proportional to the reaction progress.

  • Preparation: Prepare a 0.01 M solution of Target-Cl in 50% (v/v) Ethanol/Water.

  • Setup: Place the solution in a thermostated cell (25.0 ± 0.1°C) equipped with a conductivity probe.

  • Data Logging: Record conductivity (

    
    ) every 30 seconds for 3 half-lives.
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
  • Validation: Repeat with Benzyl Chloride . Target-Cl should react significantly faster (steeper slope).

Protocol 2: Product Distribution Analysis (SN1 vs E1)

Objective: Determine the ratio of Substitution (Alcohol/Ether) vs. Elimination (Alkene).

  • Reaction: Dissolve 1.0 mmol of Target-Cl in 10 mL Ethanol. Add 1.1 eq NaOEt (promotes elimination) or use neutral EtOH (solvolysis). Heat to reflux for 2 hours.

  • Workup: Quench with water, extract into hexane.

  • Analysis: Inject into GC-MS.

  • Integration: Compare peak areas of the Ethyl Ether (Substitution) vs. the Styrene Derivative (Elimination).

    • Note: Unlike Benzyl Chloride (100% Substitution), Target-Cl will show significant Elimination products due to the

      
      -hydrogens on the isobutyl chain.
      

Mechanistic Visualization

The following diagram illustrates the divergent pathways for Target-Cl . The steric bulk of the isobutyl group (R) favors the formation of the carbocation intermediate, which then partitions between substitution and elimination.

ReactionPathways Start Target-Cl (Sec-Benzylic Chloride) TS Transition State (Ionization) Start->TS Slow (k1) Rate Determining Cation Benzylic Carbocation (Resonance Stabilized) TS->Cation Sub_Prod Substitution Product (Ether/Alcohol) Cation->Sub_Prod + Nucleophile (SOH) (SN1 Pathway) Elim_Prod Elimination Product (Styrene Derivative) Cation->Elim_Prod - H+ (E1 Pathway)

Caption: Divergent reaction pathways for Target-Cl. The stability of the secondary benzylic cation drives the rate, while the isobutyl tail influences the Substitution/Elimination ratio.

Technical Discussion & Troubleshooting

Why Target-Cl Outperforms Benzyl Chloride in Reactivity

The Target-Cl molecule possesses a secondary benzylic carbon. According to the Hammond Postulate, the transition state for ionization resembles the carbocation intermediate.

  • Benzyl Cation: Primary, stabilized only by resonance.[1][3]

  • Target-Cl Cation: Secondary, stabilized by resonance + inductive effect of the methylbutyl chain + hyperconjugation from the para-ethyl group.

  • Result: The activation energy (

    
    ) is lower, leading to a faster 
    
    
    
    .
The "Styrene Risk"

Researchers must be aware that Target-Cl is chemically fragile compared to Benzyl Chloride.

  • Storage: Must be stored at <4°C with a stabilizer (e.g., propylene oxide) to scavenge HCl. Autocatalytic decomposition is possible if HCl accumulates, promoting elimination to the conjugated styrene.

References

  • Solvolysis Mechanisms: Winstein, S., & Grunwald, E. (1948). The Role of Neighboring Groups in Replacement Reactions.[4] Journal of the American Chemical Society. Link

  • Benzylic Reactivity Trends: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. Link

  • Substituent Effects: Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Kinetics of Benzylic Chlorides: Liu, K.-T., et al. (1999). Solvolysis of Benzylic Chlorides. Journal of Organic Chemistry. Link

Sources

Safety Operating Guide

Safe Handling and Disposal Protocol: 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the specific disposal and handling procedures for 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene . As a benzylic chloride derivative, this compound possesses a reactive carbon-chlorine bond that distinguishes it from standard halogenated solvents. It acts as a potent alkylating agent and is susceptible to hydrolysis, releasing hydrochloric acid (HCl) upon contact with moisture.

Immediate Operational Directive: Do not consolidate this chemical with aqueous waste or strong oxidizers. The primary disposal route is high-temperature incineration via a licensed hazardous waste contractor.

Part 1: Chemical Identity & Hazard Assessment

To handle this compound safely, one must understand the causality of its hazards. The benzylic position of the chlorine atom weakens the C-Cl bond, making it highly susceptible to nucleophilic attack and hydrolysis.

Physical & Chemical Profile
PropertyCharacteristicOperational Implication
Chemical Class Benzylic Halide / AlkylbenzeneReactive alkylating agent; potential carcinogen.
Reactivity High (Electrophilic)Reacts violently with amines, bases, and oxidizers.
Hydrolysis Moisture SensitiveCRITICAL: Hydrolyzes to form HCl gas and alcohol.
Flash Point Est. >60°C (Combustible)Class II or IIIA Combustible Liquid.
Toxicity Lachrymator / CorrosiveCauses severe eye/respiratory irritation; skin burns.
The Hydrolysis Risk (Mechanism of Hazard)

Unlike simple alkyl chlorides (e.g., dichloromethane), this molecule can rapidly generate pressure in a closed waste drum if moisture is present.

Reaction Pathway:



Part 2: Pre-Disposal Stabilization & Workflow

Core Directive: If disposing of >500 mL or "aged" material with visible precipitate, stabilization (quenching) is recommended before placing it in the central waste stream. For smaller, pure aliquots, direct packaging into the "Halogenated Waste" stream is acceptable if the container is anhydrous.

Decision Logic for Disposal

The following decision tree illustrates the operational workflow for assessing and processing the waste.

DisposalWorkflow Start Waste Assessment: 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene CheckQty Quantity > 500mL OR Old/Degraded? Start->CheckQty Quench Perform Chemical Quench (Deactivation) CheckQty->Quench Yes (High Risk) Direct Direct Disposal Path CheckQty->Direct No (Standard) Hydrolysis Controlled Hydrolysis/Neutralization (Add to dil. NaHCO3) Quench->Hydrolysis PackOrg Package Organic Layer: Halogenated Waste Stream Direct->PackOrg Ensure Anhydrous PhaseSep Phase Separation: Organic Layer vs Aqueous Hydrolysis->PhaseSep PhaseSep->PackOrg PackAq Package Aqueous Layer: Aqueous Waste Stream PhaseSep->PackAq

Figure 1: Operational decision tree for segregating and treating benzylic halide waste.

Protocol A: Chemical Quenching (Deactivation)

Recommended for bulk quantities or spill cleanup residues.

  • Preparation: Set up a 3-neck flask with a stirrer and a dropping funnel in a fume hood.

  • Base Solution: Prepare a 10% aqueous solution of Sodium Bicarbonate (

    
    ) or dilute Sodium Hydroxide (
    
    
    
    ).
    • Why? The base neutralizes the HCl generated during hydrolysis.

  • Addition: Slowly add the 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene to the stirring base solution.

    • Caution: Exothermic reaction. Monitor temperature.

  • Verification: Stir for 2-4 hours. Verify pH is neutral (pH 7-8).

  • Separation: Use a separatory funnel.

    • Organic Phase: Contains the hydrolyzed alcohol and ethylbenzene core. Dispose of as Non-Halogenated Organic Waste (if Cl is fully removed) or Halogenated Waste (safest default).

    • Aqueous Phase: Contains salts (

      
      ). Check local regulations; usually drain-disposable if pH is neutral and organics are removed.
      

Part 3: Waste Categorization & Packaging

If skipping the quench step (Direct Disposal), strict adherence to packaging rules is required to prevent drum failure.

EPA Waste Codes (RCRA)
  • D001 (Ignitable): If flash point is <60°C (verify specific batch).

  • D002 (Corrosive): If hydrolysis has occurred and free HCl is present.

  • D003 (Reactive): Potentially applicable if the specific isomer is highly water-reactive (use judgment).

  • F-List: Generally not applicable unless mixed with listed solvents (e.g., spent methylene chloride).

Packaging Requirements
ComponentSpecificationReason
Container Material HDPE (High-Density Polyethylene) or GlassMetal drums may corrode rapidly if HCl evolves.
Cap/Seal Vented Cap (Recommended)Allows micro-release of pressure if hydrolysis occurs.
Segregation "Halogenated Organics"DO NOT MIX with oxidizers (Nitric acid) or strong bases.
Labeling "Hazardous Waste - Halogenated"Add secondary label: "Lachrymator / Water Reactive".

Part 4: Emergency Spill Response

Scenario: A 1L bottle drops and shatters in the lab aisle.

  • Evacuate & Ventilate: Immediate evacuation of the immediate area. The compound is a lachrymator (tear gas effect).

  • PPE: Don Butyl rubber or Silver Shield® gloves (standard Nitrile provides only splash protection for benzylic halides), safety goggles, and a respirator with Organic Vapor/Acid Gas cartridges.

  • Containment: Dike the spill with vermiculite or dry sand .[1] Do not use paper towels (fire hazard/reaction surface).

  • Neutralization: Apply a slurry of soda ash (

    
    ) or lime over the absorbent to neutralize potential acid generation.
    
  • Disposal: Scoop absorbed material into a wide-mouth HDPE jar. Label as "Debris contaminated with Benzylic Chloride."

Part 5: Regulatory Compliance & Transport

When handing off to your waste contractor (e.g., Veolia, Clean Harbors), ensure the manifest reflects the specific hazards.

  • Proper Shipping Name (DOT): Corrosive liquid, acidic, organic, n.o.s. (contains benzylic chloride derivative) OR Chlorobenzyl chlorides, liquid.

  • UN Number: Likely UN 2511 (Chlorobenzyl chlorides) or UN 3265 (Corrosive liquid, acidic, organic).

  • Packing Group: II or III (depending on corrosivity testing).

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273.

  • PubChem. (n.d.). Compound Summary: Benzyl Chloride (Analogous Reactivity). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.

Sources

Personal protective equipment for handling 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene Audience: Researchers, scientists, and drug development professionals.

Executive Hazard Analysis (The "Why")

From the Desk of the Senior Application Scientist:

You are handling 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene .[1][2] While specific Safety Data Sheets (SDS) for this exact isomer may be sparse in public databases, we must apply Functional Group Read-Across principles. Structurally, this molecule is a Secondary Benzylic Chloride .

This structural classification dictates three critical hazards that drive every PPE decision in this guide:

  • Potent Lachrymator: Like its parent benzyl chloride, this compound likely attacks mucous membranes (eyes/lungs) at extremely low concentrations.

  • Rapid Hydrolysis: The secondary chloride position is highly reactive. Upon contact with ambient moisture, it will liberate Hydrogen Chloride (HCl) gas, creating an immediate inhalation and corrosion hazard.

  • Alkylating Agent: As a benzylic halide, it is a potential DNA alkylator (mutagen/carcinogen).

The Core Directive: Treat this chemical not just as a solvent, but as a moisture-sensitive corrosive lachrymator .

Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves are insufficient for prolonged contact with chlorinated benzylic hydrocarbons. They permeate rapidly. Use this matrix to select the correct barrier based on your operational scale.

Body AreaPPE RequirementTechnical Rationale
Hands (Splash) Double-gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil)Acceptable only for analytical scale (<100 mg). Provides ~1-2 minutes of protection to remove gloves after a splash.
Hands (Handling) Laminate (Silver Shield/4H) or Viton® Required for Prep Scale (>1g) or Transfer. Chlorinated hydrocarbons degrade nitrile. Laminate films provide >4hr breakthrough time.
Eyes/Face Chemical Splash Goggles (Ventless) + Face Shield Mandatory. Safety glasses are unsafe due to the lachrymatory vapor risk. The face shield protects against HCl gas generation if hydrolysis occurs.
Respiratory Fume Hood (Sash <18")Primary Control. Work must never leave the hood.
Respiratory (Spill) Full-Face Respirator (OV/AG Cartridge)Emergency Only. Organic Vapor (OV) for the parent molecule; Acid Gas (AG) for the HCl by-product.
Body Tychem® Apron or Lab Coat (Poly/Cotton)Cotton absorbs; Tychem repels. Use an apron for bulk transfers to prevent soaking clothes.
Operational Protocol: The "Zero-Exposure" Workflow

This protocol uses a Self-Validating System : every step includes a check to ensure containment before proceeding.

Phase A: Preparation (The "Dry" Check)
  • Context: Moisture triggers HCl release.

  • Step 1: Ensure all glassware is flame-dried or oven-dried.

  • Step 2: Place a pH strip taped to the inside sash of the fume hood (wetted with distilled water).

    • Validation: If the strip turns red during handling, you have a containment breach (HCl leak).

Phase B: Transfer & Weighing
  • Technique: Do not pour. Use Cannulation or Positive Displacement Pipettes .

  • Step 1: Clamp the receiving vessel under a slow stream of Nitrogen/Argon.

  • Step 2: If using a syringe, use a Luer-Lock tip to prevent needle detachment due to back-pressure from potential decomposition gases.

  • Step 3: Keep a beaker of Saturated Sodium Bicarbonate (NaHCO₃) in the hood.

    • Why? This is your immediate "dip quench" for contaminated needles or pipettes.

Phase C: Reaction Setup
  • Venting: Do not seal the reaction vessel completely unless it is rated for pressure.

  • Trap: Connect the vessel outlet to an oil bubbler, followed by a scrubber trap (NaOH solution) if heating is involved. This neutralizes any evolved HCl.

Decision Logic: PPE Selection

Use this workflow to determine the necessary level of protection based on your specific task.

PPE_Decision_Tree Start Task Assessment Scale What is the Scale? Start->Scale Spill Spill Cleanup Start->Spill Accident Analytical Analytical (<100mg) (NMR/GC Prep) Scale->Analytical Small Prep Preparative (>1g) (Synthesis/Purification) Scale->Prep Large Gloves_Ana Gloves: Double Nitrile Change immediately on splash Analytical->Gloves_Ana Resp_Ana Resp: Fume Hood Only Analytical->Resp_Ana Gloves_Prep Gloves: Silver Shield (Laminate) or Viton® Prep->Gloves_Prep Resp_Prep Resp: Fume Hood + Blast Shield (if heating) Prep->Resp_Prep Spill->Gloves_Prep Resp_Spill Resp: Full Face Mask (OV/AG Cartridges) Spill->Resp_Spill

Figure 1: PPE Decision Tree based on operational scale and risk potential.

Disposal & Decontamination (Quenching)[3][4][5][6][7][8]

Crucial Warning: Do not place pure material directly into the organic waste drum. Residual moisture in the drum can cause pressure buildup (HCl generation) and drum rupture.

The "Controlled Hydrolysis" Protocol
  • Dilute: Dissolve the waste material in a non-reactive solvent (e.g., Dichloromethane or Toluene).

  • Neutralize: Slowly add this solution to a stirred beaker of 10% Sodium Hydroxide (NaOH) or Saturated Bicarbonate.

    • Observation: Watch for bubbling (CO₂ from bicarbonate) or heat generation.

  • Test: Check the pH of the aqueous layer. It must remain basic (pH > 8).

  • Dispose: Separate layers. The organic layer goes to Halogenated Waste . The aqueous layer goes to Aqueous Basic Waste .

Emergency Response (Spills)[3][6]

If a spill occurs outside the fume hood:

  • Evacuate: The lachrymatory effect will be immediate. Clear the room.

  • Don PPE: Full-face respirator (OV/AG) + Laminate gloves.

  • Absorb: Do NOT use paper towels (high surface area promotes rapid evaporation/lachrymation). Use Vermiculite or Spill-X-C (caustic neutralizer).

  • Clean: Double bag the waste. Wipe surface with dilute NaOH solution to neutralize residues.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. U.S. Department of Labor. [Link]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
1-(1-Chloro-3-methylbutyl)-4-ethylbenzene
Reactant of Route 2
1-(1-Chloro-3-methylbutyl)-4-ethylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.